2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride
Description
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h1-2,4,9H,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQCGPVEDZFCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596815 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6000-50-6 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride. This bicyclic heteroaromatic amine is a core scaffold in numerous biologically active molecules. This document collates available data on its chemical identity and explores the known activities of its derivatives, with a particular focus on the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in cellular metabolism and a target in oncology. Detailed information on a plausible synthesis route and a proposed signaling pathway are presented to facilitate further research and development.
Chemical Structure and Properties
This compound is the hydrochloride salt of the parent compound 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for a variety of research applications.
Structure:
-
Parent Compound: 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine
-
Salt Form: Dihydrochloride
The structure consists of a pyrrolidine ring fused to a pyridine ring. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 6000-50-6 | [1][2] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][3] |
| Molecular Weight | 193.07 g/mol | [1][3] |
| IUPAC Name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride | N/A |
| Synonyms | 1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride | [4] |
| SMILES | C1C2=C(CN1)C=NC=C2.Cl.Cl | [1][3] |
| InChI | InChI=1S/C7H8N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h1-2,4,9H,3,5H2;2*1H | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | [3] |
| logP | 1.5284 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 0 | [3] |
Synthesis and Characterization
Plausible Synthetic Pathway
A likely precursor for the synthesis is an N-protected form of the target molecule, such as an ethyl carbamate derivative. The final step involves the deprotection and formation of the dihydrochloride salt.
Workflow of a Plausible Synthesis:
Caption: Plausible final step in the synthesis of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, based on the synthesis of related derivatives, the following general methodologies would be applicable.
General Synthesis of the Dihydrochloride Salt (Hypothetical):
-
Reaction Setup: The starting material, such as a carbamate-protected 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, would be dissolved in a suitable organic solvent like acetone or ethanol.
-
Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or concentrated HCl) would be added dropwise to the reaction mixture at a controlled temperature, likely with cooling.
-
Precipitation and Isolation: The dihydrochloride salt, being less soluble in the organic solvent, would precipitate out of the solution. The solid product would then be collected by filtration.
-
Purification: The collected solid would be washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities, followed by drying under vacuum.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the final product. The proton signals for the methylene groups and the aromatic protons on the pyridine ring, as well as the carbon signals, would be characteristic.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a trifluoroacetic acid modifier) would be a typical setup.
Note: Specific, experimentally obtained analytical data (NMR, MS, HPLC) for this compound are not available in the public domain at the time of this writing. Researchers would need to perform these characterizations upon synthesis.
Biological Activity and Signaling Pathways
The pyrrolo[3,4-c]pyridine scaffold is a key component of many compounds with a wide range of biological activities, including analgesic, sedative, antiviral, and anticancer properties.[5][6]
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
A significant and well-documented activity of derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is the potent inhibition of human nicotinamide phosphoribosyltransferase (NAMPT).[7] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various enzymes involved in signaling and DNA repair.
NAMPT-Mediated NAD+ Salvage Pathway and its Inhibition:
Caption: Inhibition of the NAMPT-mediated NAD+ salvage pathway by 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivatives.
Inhibition of NAMPT by 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas leads to a depletion of intracellular NAD+ levels. This has profound effects on cellular processes that are dependent on NAD+, including:
-
Sirtuin (SIRT) activity: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress responses.
-
Poly(ADP-ribose) polymerase (PARP) activity: PARPs are involved in DNA repair and cell death pathways.
-
Redox reactions: NAD+ is a crucial coenzyme in metabolic redox reactions.
The depletion of NAD+ can ultimately lead to cell cycle arrest and apoptosis, particularly in cancer cells that have a high metabolic rate and are often more dependent on the NAD+ salvage pathway for survival.
Conclusion
This compound represents a valuable building block for the synthesis of novel therapeutic agents. Its derivatives have shown significant promise, particularly as inhibitors of NAMPT. This technical guide has summarized the available chemical and biological information for this compound, providing a foundation for future research. The development of detailed and robust synthetic and analytical protocols will be crucial for advancing the exploration of this important chemical scaffold in drug discovery.
References
- 1. CAS 6000-50-6: 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihyd… [cymitquimica.com]
- 2. 6000-50-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. 2,3-Dihydro-1h-pyrrolo[3,4-c]pyridine DiHCl | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride, a heterocyclic compound belonging to the pyrrolopyridine class. While this specific molecule serves as a foundational scaffold, this document also explores the broader context of its derivatives, which have shown significant promise in various therapeutic areas. The information presented herein is intended to support research and development efforts in medicinal chemistry and pharmacology.
Core Compound Identification
This compound is a key intermediate in the synthesis of more complex molecules. Its chemical identity is established by the following identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 6000-50-6 | [1][2][3] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 193.07 g/mol | [1] |
| IUPAC Name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride | N/A |
| Synonyms | 1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride | [1] |
| SMILES | C12=CN=CC=C1CNC2.Cl.Cl | [1] |
Note: A related compound, the hydrochloride salt (one HCl), has a different CAS number (651558-58-6), molecular formula (C₇H₉ClN₂), and molecular weight (156.61 g/mol ).[4][5]
Biological Activity of the Pyrrolo[3,4-c]pyridine Scaffold
The pyrrolo[3,4-c]pyridine core is a versatile scaffold that has been incorporated into a wide range of biologically active molecules.[6][7] Derivatives of this parent structure have been investigated for numerous therapeutic applications, demonstrating the scaffold's importance in drug discovery.
Therapeutic Potential of Derivatives:
-
Analgesic and Sedative Properties : A significant portion of research on this class of compounds has focused on their effects on the central nervous system, with many derivatives showing potential as analgesics and sedatives.[6][7][8]
-
Anticancer Activity : Certain derivatives have been developed as inhibitors of specific kinases, such as Hematopoietic Progenitor Kinase 1 (HPK1), which is a target in cancer immunotherapy. Other related pyrrolopyridine derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various tumors.[9]
-
Antimycobacterial and Antiviral Activity : The structural motif is also found in compounds with activity against Mycobacterium tuberculosis and various viruses.[6]
-
Immune System Modulation : Biological investigations have indicated that these compounds can be used to treat diseases of the immune system.[6][7]
The broad spectrum of pharmacological properties associated with pyrrolo[3,4-c]pyridine derivatives underscores the value of the this compound core as a starting material for generating novel therapeutic agents.[6][7]
Experimental Protocols for Derivative Synthesis and Evaluation
General Synthesis of N-Substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives[9]
-
Preparation of Intermediates : The synthesis typically begins with a starting material such as a 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. This starting material is then reacted with a bifunctional reagent, for example, 1,2-dibromoethane or 1-bromo-2-chloroethane, to introduce a reactive linker. This reaction is often carried out at the reflux temperature of a solvent like acetonitrile in the presence of anhydrous potassium carbonate.
-
Condensation with Amine : The resulting intermediate, now functionalized with a bromo- or chloro-alkyl chain, is then condensed with a desired amine. This final step couples the amine to the pyrrolopyridine scaffold via the linker, yielding the target N-substituted derivative.
Representative Biological Evaluation Workflow
The following diagram illustrates a typical workflow for screening newly synthesized pyrrolo[3,4-c]pyridine derivatives for potential therapeutic activity.
Caption: Generalized workflow for the discovery of novel drugs based on the pyrrolo[3,4-c]pyridine scaffold.
Signaling Pathways and Mechanisms of Action
The mechanism of action for compounds derived from the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold is highly dependent on the specific substitutions made to the core structure. As noted, derivatives have been designed to target a variety of proteins.
For instance, 1H-pyrrolo[2,3-b]pyridine derivatives (a related isomer) have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[9] Abnormal activation of this pathway is a key factor in the progression of several cancers.
The diagram below illustrates a simplified representation of a generic kinase inhibition pathway, a common mechanism for anticancer agents derived from this and related scaffolds.
Caption: Simplified pathway of receptor tyrosine kinase inhibition by a pyrrolopyridine derivative.
This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics. The this compound scaffold and its derivatives represent a promising area of medicinal chemistry with demonstrated potential across multiple disease areas.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [cymitquimica.com]
- 3. 6000-50-6|this compound|BLD Pharm [bldpharm.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1) | C7H9ClN2 | CID 18953645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Biological Activities of Pyrrolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolopyridines, a class of heterocyclic compounds composed of fused pyrrole and pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] Their structural resemblance to purine nucleosides allows them to interact with a wide range of biological targets, making them privileged scaffolds in drug discovery.[3] This technical guide provides an in-depth overview of the significant biological activities of pyrrolopyridine derivatives, with a focus on their anticancer, anti-inflammatory, antiviral, and neuroprotective properties. The document details the experimental protocols used to evaluate these activities and summarizes key quantitative data. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with their mechanism of action.
Anticancer Activity
Pyrrolopyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.[3][4] Their ability to mimic the ATP molecule allows them to effectively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.[3]
Kinase Inhibition
A primary mechanism of the anticancer action of pyrrolopyridine derivatives is the inhibition of protein kinases involved in cancer cell signaling.[5] Many of these compounds have been developed as potent inhibitors of kinases such as B-RAF, Fibroblast Growth Factor Receptor (FGFR), and Akt.[3][4][6]
Table 1: Anticancer Activity of Pyrrolopyridine Derivatives (IC50 Values)
| Compound/Derivative | Target/Cell Line | Assay | IC50 | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative 4h | FGFR1 | Kinase Assay | 7 nM | [3] |
| FGFR2 | Kinase Assay | 9 nM | [3] | |
| FGFR3 | Kinase Assay | 25 nM | [3] | |
| 4T1 (Breast Cancer) | Proliferation Assay | - | [3] | |
| Pyrrolo[2,3-b]pyridine derivative 34e | V600E B-RAF | Kinase Assay | 0.085 µM | [4] |
| Pyrrolo[2,3-b]pyridine derivative 35 | V600E B-RAF | Kinase Assay | 0.080 µM | [4] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast Cancer) | XTT Assay | 2.31 ± 0.3 µM | [7] |
| H69AR (Lung Cancer) | XTT Assay | 3.16 ± 0.8 µM | [7] | |
| PC-3 (Prostate Cancer) | XTT Assay | 4.2 ± 0.2 µM | [7] | |
| 1H-pyrrolo[3,2-c]pyridine derivative 10t | HeLa (Cervical Cancer) | MTT Assay | 0.12 µM | [8] |
| SGC-7901 (Gastric Cancer) | MTT Assay | 0.15 µM | [8] | |
| MCF-7 (Breast Cancer) | MTT Assay | 0.21 µM | [8] | |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | EGFR | Kinase Assay | 79 nM | [9] |
| Her2 | Kinase Assay | 40 nM | [9] | |
| VEGFR2 | Kinase Assay | 136 nM | [9] | |
| CDK2 | Kinase Assay | - | [9] | |
| HepG2 (Liver Cancer) | Cytotoxicity Assay | 29-59 µM | [9] | |
| 7H-pyrrolo[2,3-d]pyrimidine derivative 25b | FAK | Kinase Assay | 5.4 nM | [10] |
| A549 (Lung Cancer) | Proliferation Assay | 3.2 µM | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolopyridine derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridine derivative and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity
Pyrrolopyridine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes and various kinases.[11][12]
Inhibition of Inflammatory Mediators
Certain pyrrolopyridine derivatives have been found to inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[11] Others have demonstrated inhibitory activity against spleen tyrosine kinase (SYK) and Janus kinases (JAKs), which are involved in inflammatory cell signaling.[13][14]
Table 2: Anti-inflammatory Activity of Pyrrolopyridine Derivatives
| Compound/Derivative | Target/Model | Assay | Activity/IC50 | Reference |
| Pyrrolo[3,4-c]pyridine-1,3-dione derivative 24 | Carrageenan-induced paw edema | In vivo | 26% inhibition at 50 mg/kg | [13] |
| Pyrrolopyridine 3i and 3l | Pro-inflammatory cytokine inhibition | In vitro | Promising activity | [11] |
| Pyrrolo[2,3-d]pyrimidin derivative 11e | JAK1/JAK2 | Kinase Assay | >90% inhibition | [14] |
| LPS-induced NO production in RAW264.7 cells | Cellular Assay | IC50 = 88.2 µM (for cytotoxicity) | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Pyrrolopyridine derivative (suspended in a suitable vehicle)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the pyrrolopyridine derivative or vehicle control orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antiviral Activity
The structural similarity of pyrrolopyridines to purines makes them effective inhibitors of viral enzymes, particularly those involved in replication.[15][16]
Inhibition of Viral Enzymes
Pyrrolopyridine derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Rotavirus.[1][17] For instance, certain derivatives inhibit HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host genome.[1] Others have demonstrated activity against the viral polymerase of Rotavirus.[17]
Table 3: Antiviral Activity of Pyrrolopyridine Derivatives
| Compound/Derivative | Target/Virus | Assay | EC50 | Reference |
| Pyrrolo[3,4-c]pyridine-4-carboxylate 12j | HIV-1 | Anti-HIV-1 Activity | 1.65 µM | [1] |
| Pyrrolo[2,3-d]pyrimidine and related derivatives | Rotavirus Wa strain, Coxsackievirus B4 | Antiviral Activity | Significant activity observed for several compounds | [17] |
Experimental Protocol: Antiviral Assay (General)
A general protocol for evaluating the antiviral activity of a compound in a cell-based assay.
Materials:
-
Host cell line susceptible to the virus (e.g., BGM cells for Rotavirus)
-
Virus stock
-
Complete cell culture medium
-
Pyrrolopyridine derivative
-
Assay for viral replication (e.g., plaque reduction assay, qPCR for viral load)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates.
-
Infection and Treatment: Infect the cells with the virus in the presence of varying concentrations of the pyrrolopyridine derivative.
-
Incubation: Incubate the plates for a period sufficient for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication using an appropriate method. For a plaque reduction assay, this involves staining the cells and counting the number of viral plaques.
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
Neuroprotective Activity
Pyrrolopyrimidine derivatives have emerged as promising neuroprotective agents, primarily due to their antioxidant properties.[18]
Antioxidant and Neuroprotective Effects
These compounds have been shown to protect neurons from oxidative stress-induced damage in various in vitro and in vivo models.[18][19] For example, they can protect against neuronal damage caused by toxins like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease.[19]
Table 4: Neuroprotective Activity of Pyrrolopyridine Derivatives
| Compound/Derivative | Model | Assay | Outcome | Reference |
| Pyrrolopyrimidines (e.g., U-101033E, U-104067F) | Iron-induced lipid peroxidation in cultured neurons | In vitro | Increased efficacy and potency | [18] |
| Gerbil transient forebrain ischemia | In vivo | Significant CA1 neuronal protection | [18] | |
| Substituted N-pyrrolyl hydrazide hydrazones (e.g., 9a) | 6-OHDA induced oxidative stress in synaptosomes | MTT assay | Significant neuroprotective effects | [19] |
Experimental Protocol: 6-OHDA-Induced Neurotoxicity Assay
This in vitro assay models the dopaminergic neurodegeneration seen in Parkinson's disease.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium
-
6-hydroxydopamine (6-OHDA)
-
Pyrrolopyridine derivative
-
Assay for cell viability (e.g., MTT assay)
Procedure:
-
Cell Culture: Culture neuronal cells in appropriate multi-well plates.
-
Pre-treatment: Pre-treat the cells with the pyrrolopyridine derivative for a specific duration.
-
Induction of Neurotoxicity: Expose the cells to 6-OHDA to induce oxidative stress and cell death.
-
Cell Viability Assessment: After incubation, assess cell viability using the MTT assay or another suitable method.
-
Data Analysis: Compare the viability of cells treated with the pyrrolopyridine derivative to that of untreated cells exposed to 6-OHDA to determine the neuroprotective effect.
Signaling Pathways Modulated by Pyrrolopyridine Derivatives
The diverse biological activities of pyrrolopyridine derivatives are a consequence of their ability to modulate key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some pyrrolopyridine derivatives act as inhibitors of PI3K or Akt, thereby promoting apoptosis in cancer cells.[13][20]
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is heavily implicated in inflammatory diseases and some cancers. Pyrrolopyridine derivatives have been developed as potent inhibitors of JAKs, thereby blocking the downstream inflammatory signaling cascade.[14][21]
Conclusion
Pyrrolopyridine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to effectively interact with various biological targets, particularly protein kinases, underscores their potential in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, viral infections, and neurodegenerative conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of molecules. Further research into the structure-activity relationships and mechanisms of action of new pyrrolopyridine derivatives will undoubtedly lead to the discovery of even more potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide on the Mechanism of Action of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure that forms the core of a variety of biologically active compounds. While the unsubstituted parent molecule does not have a defined intrinsic mechanism of action, its derivatives have been the subject of extensive research, revealing potent inhibitory activity against key enzymes involved in cancer and immunology. This technical guide provides a comprehensive overview of the mechanism of action of these derivatives, with a primary focus on their roles as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and Hematopoietic Progenitor Kinase 1 (HPK1). This document details the associated signaling pathways, summarizes quantitative inhibitory data, and provides detailed experimental protocols for the assessment of these compounds.
Introduction
The pyrrolopyridine class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its various isomers and derivatives. The 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine core, in particular, has proven to be a versatile scaffold for the development of potent and selective enzyme inhibitors. Derivatives incorporating this moiety have been investigated for a range of therapeutic applications, including oncology, autoimmune disorders, and infectious diseases. This guide will focus on the two most prominent and well-characterized mechanisms of action for derivatives of this scaffold: NAMPT and HPK1 inhibition.
Mechanism of Action: NAMPT Inhibition
Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have been identified as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.
The NAMPT Signaling Pathway
NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide mononucleotide (NMN) from nicotinamide. NMN is then converted to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including cellular metabolism, DNA repair, and signaling. In many cancer cells, there is an increased reliance on the NAMPT-mediated salvage pathway for NAD+ production to meet their high energy demands and support rapid proliferation. Inhibition of NAMPT leads to NAD+ depletion, which in turn disrupts cellular metabolism and induces apoptosis in cancer cells.
Caption: NAMPT Signaling Pathway and Inhibition.
Quantitative Data for NAMPT Inhibitors
Several 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas have demonstrated potent inhibition of NAMPT and antiproliferative activity in various cancer cell lines.[1]
| Compound ID | NAMPT IC50 (nM) | Antiproliferative IC50 (nM) | Cell Line |
| 18 | 11 | 36 | PC-3 |
| 29 | 10 | 7 | A2780 |
Experimental Protocols for NAMPT Inhibition
This assay measures the enzymatic activity of NAMPT by detecting the production of NAD+, which then participates in a colorimetric reaction.
-
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
NMNAT (Nicotinamide Mononucleotide Adenylyltransferase)
-
Alcohol Dehydrogenase (ADH)
-
WST-1 (Water Soluble Tetrazolium Salt)
-
Diaphorase
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivative inhibitor in DMSO.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a master mix containing assay buffer, NAM, PRPP, and ATP.
-
Add the master mix to each well.
-
Add recombinant NAMPT enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 60 minutes.
-
Prepare a detection reagent mix containing NMNAT, ADH, WST-1, and diaphorase in assay buffer.
-
Add the detection reagent mix to all wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
This assay determines the effect of NAMPT inhibition on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line (e.g., PC-3, A2780)
-
Cell culture medium and supplements
-
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivative inhibitor
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
-
Mechanism of Action: HPK1 Inhibition
Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have also been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.
The HPK1 Signaling Pathway
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells. It acts as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates adaptor proteins, such as SLP-76. This phosphorylation leads to the downregulation of TCR signaling, thereby dampening T-cell activation and proliferation. By inhibiting HPK1, the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives block this negative feedback loop, leading to enhanced and sustained T-cell activation, which is a promising strategy for cancer immunotherapy.
Caption: HPK1 Signaling in T-Cell Activation and Inhibition.
Quantitative Data for HPK1 Inhibitors
A series of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been synthesized and evaluated for their HPK1 inhibitory activity. The following table presents data for exemplary compounds from patent literature.
| Compound Example | HPK1 IC50 (nM) |
| Example 1 | < 10 |
| Example 2 | 10 - 50 |
| Example 3 | < 10 |
| Example 4 | 50 - 100 |
Note: Specific IC50 values are often presented as ranges in patent literature.
Experimental Protocols for HPK1 Inhibition
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by HPK1.
-
Materials:
-
Recombinant human HPK1 enzyme
-
Substrate peptide (e.g., myelin basic protein)
-
[γ-33P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivative inhibitor
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Add the diluted inhibitor or DMSO to the wells of a reaction plate.
-
Add the HPK1 enzyme and substrate peptide to the wells.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
-
This assay measures the phosphorylation of SLP-76, a direct substrate of HPK1, in a cellular context.
-
Materials:
-
T-cell line (e.g., Jurkat)
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivative inhibitor
-
Lysis buffer
-
Antibodies for Western blotting (anti-pSLP-76, anti-total SLP-76, anti-GAPDH)
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Culture T-cells and treat with serial dilutions of the inhibitor or vehicle control for a specified time.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using antibodies against pSLP-76, total SLP-76, and a loading control (e.g., GAPDH).
-
Quantify the band intensities to determine the ratio of pSLP-76 to total SLP-76.
-
Calculate the percent inhibition of SLP-76 phosphorylation and determine the IC50 value.
-
Experimental Workflow Overview
The general workflow for identifying and characterizing inhibitors based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold involves a multi-step process from initial screening to cellular activity confirmation.
Caption: General experimental workflow for inhibitor development.
Conclusion
The 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine scaffold is a cornerstone for the development of potent and selective inhibitors of critical therapeutic targets. The derivatives of this core structure have demonstrated significant promise as inhibitors of NAMPT and HPK1, with clear mechanisms of action that are highly relevant to oncology and immunology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important class of compounds. Further optimization of these derivatives holds the potential for the development of novel and effective therapies for a range of diseases.
References
The Emergence of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride Derivatives as Potent NAMPT Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide phosphoribosyltransferase (NAMPT) has been identified as a critical enzyme in the NAD+ salvage pathway, playing a pivotal role in cancer cell metabolism, proliferation, and survival. Its overexpression in various tumor types has made it a compelling target for oncological drug development. This technical guide provides an in-depth overview of a promising class of NAMPT inhibitors based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core. We will delve into their mechanism of action, present key quantitative data, and provide detailed experimental protocols for their evaluation. This document aims to be a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of these novel compounds.
Introduction: The Rationale for Targeting NAMPT in Oncology
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular metabolism, serving as a critical cofactor for enzymes involved in redox reactions, DNA repair, and cell signaling.[1] Cancer cells, with their high metabolic and proliferative rates, exhibit an increased demand for NAD+.[2] The salvage pathway, which recycles nicotinamide to synthesize NAD+, is the primary source of this coenzyme in mammalian cells, and NAMPT is the rate-limiting enzyme in this pathway.[3]
The inhibition of NAMPT leads to a depletion of intracellular NAD+ pools, which in turn triggers a cascade of events culminating in cancer cell death.[3] This includes the disruption of ATP production, the induction of oxidative stress, and the activation of apoptotic pathways.[4] Consequently, the development of potent and selective NAMPT inhibitors has become a significant area of focus in cancer research.
A particularly promising class of NAMPT inhibitors has emerged from a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold. Urea derivatives of this core structure have demonstrated high potency against the NAMPT enzyme and significant anti-proliferative activity in various cancer cell lines.[2] This guide will focus on the technical aspects of these compounds, providing the necessary information for their further investigation and development.
Mechanism of Action: Disrupting the NAD+ Salvage Pathway
The primary mechanism of action for 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived NAMPT inhibitors is the competitive inhibition of the NAMPT enzyme. By binding to the active site of NAMPT, these compounds prevent the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[2]
This blockade of the NAD+ salvage pathway leads to a rapid decline in intracellular NAD+ levels, which has several downstream consequences for cancer cells:
-
Energy Crisis: The depletion of NAD+ directly impacts glycolysis and oxidative phosphorylation, leading to a significant reduction in ATP production.[5] This energy crisis is a major contributor to the cytotoxic effects of NAMPT inhibitors.
-
Induction of Apoptosis: The reduction in NAD+ and ATP levels triggers the intrinsic apoptotic pathway.[4] This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, leading to programmed cell death.
-
Inhibition of NAD+-Dependent Enzymes: Several key enzymes involved in DNA repair and cell signaling, such as PARPs and sirtuins, are NAD+-dependent. NAMPT inhibition indirectly inhibits these enzymes by depleting their essential cofactor.[6]
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the consequences of its inhibition.
Quantitative Data Summary
Several urea derivatives of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core have been synthesized and evaluated for their NAMPT inhibitory and anti-proliferative activities.[2] The following tables summarize key quantitative data for representative compounds from this class and a related NAMPT inhibitor, GNE-617, for which pharmacokinetic data is available.[1][7]
Table 1: In Vitro Activity of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Urea Derivatives [2]
| Compound ID | Biochemical NAMPT IC50 (nM) | Anti-proliferative IC50 (nM) - PC-3 Cells | Anti-proliferative IC50 (nM) - A2780 Cells |
| 18 | 11 | 36 | - |
| 29 | 10 | - | 7 |
Table 2: Pharmacokinetic Properties of a Representative NAMPT Inhibitor (GNE-617) [1]
| Species | Plasma Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Mouse | 36.4 | 29.7 |
| Rat | 19.3 | 33.9 |
| Dog | 4.62 | 65.2 |
| Monkey | 9.14 | 29.4 |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to evaluate the efficacy of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived NAMPT inhibitors.
Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine-Derived Ureas
The synthesis of the active urea derivatives typically involves the reaction of the parent amine, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (often used as its dihydrochloride salt for stability and handling), with an appropriate isocyanate or a carbamoyl chloride. The following is a representative synthetic scheme.
Representative Protocol:
-
Neutralization: To a solution of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride salt and generate the free amine.
-
Urea Formation: To the solution of the free amine, add the desired isocyanate or carbamoyl chloride dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired urea derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro NAMPT Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human NAMPT. A common method is a coupled-enzyme assay that detects the production of NAD+.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
NMNAT (Nicotinamide mononucleotide adenylyltransferase)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Fluorescent substrate (e.g., resazurin)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
96-well microplates
-
Plate reader capable of fluorescence detection
Protocol:
-
Prepare Reagents: Prepare stock solutions of the test compound in DMSO. Serially dilute the compound to the desired concentrations in assay buffer.
-
Enzyme and Substrate Preparation: Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, ethanol, and the fluorescent substrate in assay buffer.
-
Assay Setup: Add the diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Enzyme Addition: Add the recombinant NAMPT enzyme to all wells except for the no-enzyme control.
-
Initiate Reaction: Start the reaction by adding the master mix to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
This assay determines the effect of the NAMPT inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
Cell culture medium and supplements
-
MTS reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the NAMPT inhibitor or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model using the PC-3 human prostate cancer cell line to evaluate the in vivo efficacy of a NAMPT inhibitor.[2][8]
Materials:
-
PC-3 cells
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Preparation: Culture PC-3 cells to 80-90% confluency. Harvest the cells and resuspend them in a suitable medium (e.g., PBS), optionally mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject the PC-3 cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the NAMPT inhibitor to the treatment group according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy of the compound.
Conclusion
The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold represents a promising starting point for the development of novel and potent NAMPT inhibitors. The urea derivatives of this core structure have demonstrated significant in vitro and in vivo anti-cancer activity. This technical guide provides a comprehensive overview of the mechanism of action, key quantitative data, and detailed experimental protocols to facilitate further research and development in this area. The continued investigation of these compounds holds the potential to deliver new therapeutic options for a variety of cancers that are dependent on the NAD+ salvage pathway for their survival and proliferation.
References
- 1. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. unacademy.com [unacademy.com]
- 6. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Role of secreted extracellular nicotinamide phosphoribosyltransferase (eNAMPT) in prostate cancer progression: Novel biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nicotinamide Phosphoribosyltransferase (NAMPT) in Cancer Metabolism: A Technical Guide
Executive Summary: Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme and substrate for critical cellular processes, including energy metabolism, DNA repair, and signaling. Cancer cells exhibit an elevated demand for NAD+ to sustain their rapid proliferation and metabolic reprogramming. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals, which recycles nicotinamide back into NAD+. Consequently, NAMPT is frequently overexpressed in a wide range of human cancers and has emerged as a critical driver of tumor progression and a promising therapeutic target.[1][2] This guide provides an in-depth technical overview of NAMPT's multifaceted role in cancer biology, its interaction with key oncogenic pathways, and its validation as a target for novel cancer therapies. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: NAMPT and the NAD+ Salvage Pathway
Nicotinamide adenine dinucleotide (NAD+) is a central molecule in cellular function, existing in both oxidized (NAD+) and reduced (NADH) forms that are crucial for redox reactions in metabolic pathways like glycolysis and oxidative phosphorylation.[2] Beyond its role in bioenergetics, NAD+ is a vital substrate for several enzyme families, including the sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which regulate gene expression, DNA repair, and stress responses.[1][3]
Mammalian cells synthesize NAD+ through three major pathways:
-
The de novo pathway: Synthesizes NAD+ from the amino acid tryptophan.
-
The Preiss-Handler pathway: Converts nicotinic acid (NA) to NAD+.[4]
-
The salvage pathway: Recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes, back into NAD+.[5]
The salvage pathway is the predominant source of NAD+ in human cells.[6] This pathway is initiated by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), which catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[7][8] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[4] Due to their high metabolic rate and frequent DNA damage, many cancer cells have an increased reliance on the NAD+ salvage pathway, making NAMPT a critical node for their survival and proliferation.[7][9]
References
- 1. NAMPT: A critical driver and therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NAD Metabolism in Cancer Therapeutics [frontiersin.org]
- 3. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NAMPT and NAPRT, Key Enzymes in NAD Salvage Synthesis Pathway, Are of Negative Prognostic Value in Colorectal Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 7. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAMPT overexpression induces cancer stemness and defines a novel tumor signature for glioma prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
The Discovery and Synthesis of Novel Pyrrolopyridine Compounds: A Technical Guide for Drug Development Professionals
Introduction: Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to endogenous purines allows them to effectively interact with the ATP-binding sites of various kinases, making them privileged scaffolds in the design of targeted therapeutics.[1] The pyrrolopyridine core is found in several natural products with notable biological activity, such as the topoisomerase I inhibitor camptothecin.[2][3] This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel pyrrolopyridine compounds, with a focus on their role as kinase inhibitors in oncology and inflammatory diseases.
Synthetic Methodologies for the Pyrrolopyridine Core
The construction of the pyrrolopyridine scaffold can be achieved through various synthetic strategies. Modern methods often rely on palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. Common starting materials include appropriately substituted pyridines and pyrroles.
General Synthetic Protocols
1. Palladium-Catalyzed Annulation for 4-Azaindole Synthesis:
A one-pot palladium-catalyzed annulation is a common method for synthesizing substituted 4-azaindoles. This procedure involves the reaction of amino ortho-chloropyridines with pyruvic acid derivatives. The protocol typically involves an initial enamine formation followed by a Heck reaction.
Experimental Protocol:
-
To a solution of functionalized 2-amino ortho-chloropyridine in a suitable solvent (e.g., toluene), add 3 equivalents of an acyclic ketone.
-
Add a palladium catalyst, such as Pd(Pt-Bu3)2, a base (e.g., sodium tert-butoxide), and a water scavenger like MgSO4.
-
Heat the reaction mixture under an inert atmosphere and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.
2. Multi-step Synthesis of 1H-pyrrolo[3,2-c]pyridines:
A representative multi-step synthesis for this isomer involves the following sequence:
Experimental Protocol:
-
Step 1: Oxidation: Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide.[4]
-
Step 2: Nitration: The resulting oxide is then treated with fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide.[4]
-
Step 3: Intermediate Formation: The nitrated compound is subsequently reacted with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide to form a key intermediate.[4]
-
Step 4: Cyclization and Aromatization: This intermediate then undergoes cyclization and aromatization to afford the pyrrolo[3,2-c]pyridine core.
3. Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors:
This protocol describes the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against Fibroblast Growth Factor Receptors (FGFRs).
Experimental Protocol:
-
Step 1: Condensation: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is reacted with an R-substituted aldehyde in the presence of potassium hydroxide in methanol at 50 °C. The reaction mixture is then poured into water and extracted with ethyl acetate.
-
Step 2: Reduction: The product from the first step undergoes a reduction reaction in acetonitrile with triethylsilane and trifluoroacetic acid under reflux to yield the final 1H-pyrrolo[2,3-b]pyridine derivatives.
Biological Activity and Therapeutic Applications
Pyrrolopyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[2][3] A significant area of research has focused on their development as kinase inhibitors for the treatment of cancer and autoimmune diseases.
Pyrrolopyridines as Kinase Inhibitors
The structural similarity of the pyrrolopyridine nucleus to the purine ring of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases.[1] This has led to the successful development of several kinase inhibitors, including the BRAF inhibitor vemurafenib, which is used in the treatment of melanoma.[1]
The JAK/STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis.[5][6] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective JAK1 inhibitors.[5] For instance, the (S,S)-enantiomer of 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide exhibits excellent potency for JAK1 and selectivity over other JAK isoforms.[5]
Signaling Pathway Diagram: JAK1/STAT Pathway Inhibition
References
- 1. Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Potency: A Technical Guide to the Structure-Activity Relationship of Pyrrolopyridine NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of pyrrolopyridine-based inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). As a critical enzyme in the NAD+ salvage pathway, NAMPT has emerged as a key target in oncology and other therapeutic areas. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this promising class of inhibitors.
The NAMPT Signaling Pathway: A Central Node in Cellular Metabolism
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide mononucleotide (NMN) from nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP). NMN is subsequently converted to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling. Due to the high metabolic demands of cancer cells, they are particularly dependent on the NAMPT-mediated NAD+ salvage pathway for survival, making NAMPT an attractive target for therapeutic intervention.
Structure-Activity Relationship of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine-Derived Ureas
A significant advancement in the development of NAMPT inhibitors has been the identification of a series of potent 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas. These compounds have demonstrated nanomolar potency in both biochemical and cellular assays. The following tables summarize the quantitative data for key compounds from this class, highlighting the impact of structural modifications on inhibitory activity.
Biochemical Inhibition of NAMPT
The following table presents the half-maximal inhibitory concentration (IC50) values of selected pyrrolopyridine derivatives against the NAMPT enzyme.
| Compound ID | R Group | Biochemical IC50 (nM) |
| 19 | 4-((methylsulfonyl)methyl)benzyl | 11[1] |
| 23 | 4-(1-(methylsulfonyl)piperidin-4-yl)benzyl | 19[1] |
| 22 | trans-2-(pyridin-3-yl)cyclopropanecarboxamide containing | 5.1[1] |
Cellular Antiproliferative Activity
The subsequent table details the cellular potency of these inhibitors, measured as the IC50 for antiproliferative activity in various cancer cell lines.
| Compound ID | Cell Line | Cellular IC50 (nM) |
| 19 | PC-3 (Prostate Cancer) | 36[1] |
Key SAR Insights:
-
Urea Linker: The urea moiety is a critical pharmacophore, likely involved in key hydrogen bonding interactions within the NAMPT active site.
-
Pyrrolopyridine Core: The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold serves as a rigid and planar core, orienting the key interacting groups for optimal binding.
-
Substituents on the Benzyl Ring: The nature and position of substituents on the terminal benzyl ring significantly influence potency. The 4-((methylsulfonyl)methyl)benzyl group in compound 19 was found to be highly favorable for potent NAMPT inhibition.[1]
-
Cyclopropane Carboxamide: The incorporation of a trans-2-(pyridin-3-yl)cyclopropanecarboxamide moiety, as seen in compound 22 , resulted in a highly potent inhibitor, suggesting that this group can access additional binding interactions.[1]
Experimental Protocols
The characterization of pyrrolopyridine NAMPT inhibitors relies on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical NAMPT Inhibition Assay (Coupled-Enzyme, Fluorescence-Based)
This assay quantifies the enzymatic activity of NAMPT by measuring the production of NMN, which is then converted to NAD+ and subsequently detected through a coupled enzymatic reaction that generates a fluorescent signal.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
NMN adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Resazurin
-
Diaphorase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (pyrrolopyridine inhibitors) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the wells of a 96-well plate. Include a DMSO-only control.
-
Enzyme Addition: Add a solution of recombinant NAMPT enzyme in assay buffer to each well.
-
Substrate Initiation: Initiate the reaction by adding a master mix containing NAM, PRPP, and ATP in assay buffer to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent master mix containing NMNAT, ADH, ethanol, resazurin, and diaphorase to each well.
-
Signal Development: Incubate the plate at 37°C, protected from light, for a further 30-60 minutes to allow for the development of the fluorescent signal.
-
Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 540 nm, emission at 590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, A2780)
-
Cell culture medium and supplements
-
Test compounds (pyrrolopyridine inhibitors) dissolved in DMSO
-
96-well clear-bottom white microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Cell Seeding: Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Generation: Add the CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold has proven to be a highly effective core for the design of potent and selective NAMPT inhibitors. The structure-activity relationships established for this class of compounds highlight the importance of the urea linker and specific substitutions on the terminal aromatic ring for achieving nanomolar potency. The detailed experimental protocols provided herein offer a robust framework for the evaluation and optimization of novel pyrrolopyridine-based NAMPT inhibitors, paving the way for the development of next-generation therapeutics targeting NAD+ metabolism.
References
Target Validation of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation for compounds based on the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold. Derivatives of this core structure have shown significant inhibitory activity against two key therapeutic targets: Nicotinamide Phosphoribosyltransferase (NAMPT) and Hematopoietic Progenitor Kinase 1 (HPK1). This document outlines the signaling pathways associated with these targets, summarizes key quantitative data for lead compounds, and provides detailed experimental protocols for target validation.
Identified Molecular Targets and Rationale
The 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine core scaffold has been successfully utilized to develop potent inhibitors for two distinct and critical targets in oncology and immunology.
-
Nicotinamide Phosphoribosyltransferase (NAMPT): A key enzyme in the NAD+ salvage pathway, NAMPT is crucial for cellular metabolism and is often overexpressed in cancer cells to meet their high energy demands. Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death, making it a compelling target for anticancer therapy.
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling, HPK1 acts as an intracellular immune checkpoint. Inhibiting HPK1 can enhance T-cell activation, proliferation, and cytokine production, thereby boosting the anti-tumor immune response. This makes HPK1 a promising target for immuno-oncology.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative compounds derived from the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold against their respective targets.
| Compound Class | Target | Specific Compound Example | Assay Type | IC50 (nM) | Cell Line / Conditions |
| Pyrrolo[3,4-c]pyridine-derived ureas | Human NAMPT | Compound 18 | Biochemical | 11 | - |
| Pyrrolo[3,4-c]pyridine-derived ureas | Human NAMPT | Compound 29 | Biochemical | 10 | - |
| Pyrrolo[3,4-c]pyridine-derived ureas | - | Compound 18 | Anti-proliferative | 36 | PC-3 |
| Pyrrolo[3,4-c]pyridine-derived ureas | - | Compound 29 | Anti-proliferative | 7 | A2780 |
| Pyrrolo[3,4-c]pyridin-1-one derivatives | HPK1 | Example Compounds 1-188 | Kinase Assay | See Note 1 | - |
Note 1: A patent discloses 188 exemplary 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors.[1][2] The pharmacological data, including IC50 values, for these compounds are detailed within the patent document.[1][2]
Signaling Pathways
The following diagrams illustrate the signaling pathways of NAMPT and HPK1.
Experimental Protocols
Detailed methodologies for key target validation experiments are provided below.
Biochemical Inhibition Assay for NAMPT (Fluorogenic)
This assay quantifies the enzymatic activity of NAMPT by a coupled reaction that produces a fluorescent signal.
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute recombinant human NAMPT enzyme to the desired concentration (e.g., 12-25 ng/µl) in NAMPT dilution buffer.[3]
-
Prepare a master mix containing Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, and ethanol in assay buffer. The assay buffer should also contain the coupling enzymes NMNAT and ADH.[3][4]
-
-
Assay Procedure:
-
To a 96-well or 384-well black plate, add the diluted NAMPT enzyme to "Positive Control" and "Test Inhibitor" wells. Add dilution buffer to "Blank" wells.[3]
-
Add the serially diluted inhibitor to the "Test Inhibitor" wells. Add diluent solution (e.g., 1% DMSO in buffer) to "Positive Control" and "Blank" wells.[3]
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.[3]
-
Initiate the reaction by adding the master mix to all wells.[3]
-
Incubate the plate at 30°C for 2 hours.[3]
-
-
Detection and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~460 nm.[3][5]
-
Subtract the "Blank" values from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
-
In Vitro Kinase Assay for HPK1 (Luminescent)
This assay measures the kinase activity of HPK1 by quantifying the amount of ATP consumed during the phosphorylation of a substrate.
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound compound in kinase assay buffer.
-
Prepare a master mix containing the kinase substrate (e.g., Myelin Basic Protein, MBP), ATP, and kinase assay buffer.[6]
-
Dilute recombinant human HPK1 enzyme to the desired concentration (e.g., 3 ng/µl) in kinase assay buffer.[6]
-
-
Assay Procedure:
-
To a 96-well white plate, add the serially diluted inhibitor to the "Test Inhibitor" wells. Add diluent solution to "Positive Control" and "Blank" wells.[6]
-
Add the master mix to all wells.[6]
-
Initiate the reaction by adding the diluted HPK1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add kinase assay buffer to the "Blank" wells.[6]
-
Incubate the plate at 30°C for 45 minutes.[6]
-
-
Detection (using a commercial kit like ADP-Glo™):
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[6]
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.[6]
-
Measure luminescence using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the "Blank" values from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Determine the IC50 value by fitting the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.[7][8][9]
Workflow Diagram:
Detailed Protocol:
-
Cell Treatment:
-
Culture a suitable cell line that expresses the target protein (NAMPT or HPK1) to 70-80% confluency.
-
Treat the cells with the this compound compound or vehicle (e.g., DMSO) at a desired concentration for 1 hour at 37°C.[10]
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by performing repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[8]
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble target protein (NAMPT or HPK1) in each sample using a quantitative method such as Western blotting or ELISA.
-
For each temperature point, quantify the band intensity and normalize it to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble protein fraction against the temperature for both the vehicle- and inhibitor-treated samples. A shift of the melting curve to the right for the inhibitor-treated sample indicates target engagement and stabilization.
-
This guide provides a foundational framework for the target validation of this compound. The identified targets, NAMPT and HPK1, represent significant opportunities in drug development, and the provided protocols offer robust methods for confirming the mechanism of action of novel inhibitors based on this scaffold.
References
- 1. WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 2. BR112021008991A2 - 2,3-dihydro-1h-pyrrolo[3,4c]pyridin-1-one derivatives as hpk1 inhibitors for cancer treatment - Google Patents [patents.google.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride Binding to NAMPT: A Technical Guide
This technical guide provides an in-depth overview of the in silico modeling of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride and its derivatives as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolism-focused drug discovery.
Introduction to NAMPT
Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1][2] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[3] Due to their high energy demands and proliferative rates, many tumor cells exhibit a heightened dependence on the NAMPT-mediated NAD+ salvage pathway for survival.[1] This dependency makes NAMPT a compelling therapeutic target for the development of novel anti-cancer agents. The inhibition of NAMPT leads to NAD+ depletion, which in turn can trigger cancer cell death.[4]
The 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Scaffold
Structure-based drug design has identified potent NAMPT inhibitors based on a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core.[5] These compounds have demonstrated significant anti-proliferative activity in various cancer cell lines and efficacy in in vivo xenograft models.[5][6] The core scaffold serves as a mimic for the natural substrate, nicotinamide, while appended urea and other functional groups provide additional interactions with the enzyme's active site, leading to potent inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas against human NAMPT and their anti-proliferative effects on cancer cell lines.
| Compound ID | Biochemical NAMPT IC50 (nM) | Cellular Anti-proliferative IC50 (nM) | Cell Line | Reference |
| 18 | 11 | 36 | PC-3 | [5][6] |
| 29 | 10 | 7 | A2780 | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Silico Modeling Workflow
The computational investigation of this compound binding to NAMPT typically involves molecular docking and molecular dynamics simulations. This workflow allows for the prediction of binding modes, estimation of binding affinities, and analysis of the stability of the protein-ligand complex.
NAMPT Signaling Pathway
NAMPT's primary role is in the NAD+ salvage pathway. By inhibiting NAMPT, the downstream production of NAD+ is halted. This has cascading effects on various cellular processes that are dependent on NAD+, including those mediated by sirtuins and PARPs (Poly (ADP-ribose) polymerases), ultimately leading to cellular stress and apoptosis in cancer cells.
Experimental Protocols
Molecular Docking Protocol (General)
-
Protein Preparation : The crystal structure of human NAMPT, for instance in complex with a known inhibitor (e.g., PDB ID: 4D6N), is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states and partial charges. The protein is then energy minimized to relieve any steric clashes.
-
Ligand Preparation : A 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure. The ligand is then subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Grid Generation : A docking grid is defined around the active site of NAMPT, typically centered on the co-crystallized ligand from the PDB structure to define the binding pocket.
-
Docking Simulation : A molecular docking program (e.g., AutoDock Vina, Glide) is used to dock the prepared ligand into the defined grid of the protein. The program samples various conformations and orientations of the ligand within the active site.
-
Pose Analysis : The resulting docking poses are analyzed based on their scoring functions, which estimate the binding affinity. The top-ranked poses are visually inspected for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues of NAMPT.
NAMPT Biochemical Activity Assay
The activity of NAMPT can be measured through a coupled-enzyme assay that detects the production of NAD+.[7][8]
-
Reaction Mixture Preparation : A reaction buffer is prepared containing Tris-HCl, MgCl2, PRPP, ATP, and purified recombinant human NAMPT enzyme.[9]
-
Inhibitor Addition : Varying concentrations of the test compound (this compound) are added to the reaction mixture.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, nicotinamide (NAM).[8]
-
NAD+ Detection : The produced NMN is converted to NAD+ by NMNAT. The resulting NAD+ is then used in a subsequent reaction catalyzed by alcohol dehydrogenase, which reduces a substrate (e.g., WST-1) to produce a colorimetric or fluorescent signal that is proportional to the amount of NAD+ produced.[7][10]
-
Data Analysis : The signal is measured over time using a plate reader. The initial reaction velocities are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
The in silico modeling of this compound and its derivatives provides valuable insights into their binding mechanism to NAMPT. This computational approach, in conjunction with experimental validation, is a powerful tool in the rational design and optimization of novel NAMPT inhibitors for cancer therapy. The data and methodologies presented in this guide offer a framework for researchers to further explore this promising class of compounds.
References
- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Negative Feedback Loop Between NAMPT and TGF-β Signaling Pathway in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. signosisinc.com [signosisinc.com]
- 8. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
Methodological & Application
Application Note: Cell-Based Assays for Determining the Antagonist Activity of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride on Nicotinic Acetylcholine Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including potential as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents.[1][2] Some derivatives have been identified as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) and hematopoietic progenitor kinase 1 (HPK1).[3] Given the structural features of the pyrrolopyridine core, which are present in various neurologically active compounds, it is hypothesized that certain derivatives may also interact with neurotransmitter receptors, such as the nicotinic acetylcholine receptors (nAChRs).
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[4] They play crucial roles in various physiological processes, and their modulation is a key strategy in the treatment of several neurological disorders, pain, and addiction.[4][5][6] The α4β2 subtype is one of the most abundant nAChR subtypes in the brain and is a significant target for drug development.[5]
This application note provides detailed protocols for cell-based assays to evaluate the antagonist activity of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride on the human α4β2 nAChR. The described assays include a primary functional screen using a calcium flux assay and a secondary assay to assess cell viability, ensuring that the observed antagonist activity is not due to cytotoxicity.
Signaling Pathway
Activation of nAChRs by an agonist, such as acetylcholine or nicotine, leads to the opening of the ion channel, resulting in an influx of cations, primarily Na+ and Ca2+.[5] The influx of Ca2+ acts as a second messenger, triggering various downstream signaling cascades, including the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in promoting cell survival and neuroprotection.[5][6] An antagonist of the nAChR would block this channel opening and the subsequent intracellular signaling.
Experimental Workflow
The overall workflow for assessing the antagonist activity of the test compound involves a primary functional assay followed by a cytotoxicity assessment to rule out false positives.
Experimental Protocols
Cell Culture
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human α4β2 nicotinic acetylcholine receptor are recommended.[7]
Culture Medium:
-
F-12K Medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418 or Puromycin, concentration to be determined based on the expression vector)
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
Primary Functional Assay: Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon nAChR activation and its inhibition by the test compound. Fluo-4 AM, a cell-permeable calcium indicator, is used, which exhibits increased fluorescence upon binding to calcium.[8][9]
Materials:
-
CHO-K1 cells expressing α4β2 nAChR
-
Black-walled, clear-bottom 96-well plates
-
This compound
-
Nicotine (agonist)
-
Mecamylamine (known nAChR antagonist, positive control)
-
Fluo-4 AM dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Protocol:
-
Cell Plating:
-
Seed the CHO-K1/α4β2 cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[10]
-
Incubate the plates overnight at 37°C with 5% CO₂.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.[10]
-
-
Compound and Agonist Plate Preparation:
-
Prepare serial dilutions of this compound, mecamylamine (positive control), and a vehicle control (e.g., HBSS or DMSO) in HBSS.
-
Prepare a solution of nicotine in HBSS at a concentration that elicits a submaximal response (EC₈₀), which should be determined in preliminary experiments.
-
-
Assay Procedure:
-
After incubation with the dye, wash the cells twice with 100 µL of HBSS.
-
Add 50 µL of the test compound dilutions or controls to the respective wells.
-
Incubate for 5-10 minutes at room temperature.
-
Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence (Excitation: 490 nm, Emission: 525 nm).[10]
-
After a stable baseline is established, add 50 µL of the nicotine solution to all wells simultaneously using the instrument's injection system.
-
Continue to record the fluorescence intensity for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control wells (nicotine alone).
-
Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Secondary Assay: Cell Viability (MTT Assay)
This assay is performed to determine if the observed inhibition in the calcium flux assay is due to a specific antagonist effect or general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]
Materials:
-
CHO-K1 cells expressing α4β2 nAChR
-
Clear 96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Absorbance microplate reader
Protocol:
-
Cell Plating and Compound Treatment:
-
Seed the CHO-K1/α4β2 cells into a clear 96-well plate at a density of 10,000 to 20,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C with 5% CO₂.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include wells with untreated cells as a control.
-
Incubate for a period that corresponds to the duration of the primary assay and any pre-incubation steps (e.g., 1-2 hours). For a more comprehensive cytotoxicity profile, a longer incubation of 24 hours can also be performed.
-
-
MTT Assay:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by pipetting up and down.
-
Incubate for at least 4 hours at 37°C, or overnight at room temperature, protected from light, to ensure complete dissolution.[12]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log concentration of the test compound to determine the cytotoxic concentration 50 (CC₅₀).
-
Data Presentation
The quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Antagonist Activity of this compound on α4β2 nAChR
| Compound | IC₅₀ (µM) |
| This compound | [Value] |
| Mecamylamine (Positive Control) | [Value] |
Table 2: Cytotoxicity of this compound
| Compound | CC₅₀ (µM) |
| This compound | [Value] |
Interpretation of Results
A potent antagonist will exhibit a low IC₅₀ value in the calcium flux assay. For the compound to be considered a specific antagonist and not a cytotoxic agent, its CC₅₀ value from the MTT assay should be significantly higher than its IC₅₀ value. A selectivity index (SI = CC₅₀ / IC₅₀) can be calculated, with a higher SI value indicating greater specificity of the antagonist activity.
Conclusion
The described cell-based assays provide a robust framework for evaluating the antagonist activity of this compound on α4β2 nicotinic acetylcholine receptors. The combination of a primary functional assay with a secondary cytotoxicity assay allows for the confident identification and characterization of specific nAChR antagonists, which can be valuable for further drug development and research in neuroscience.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AT [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride in Xenograft Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine is a versatile scaffold that has given rise to a new generation of targeted cancer therapies. Derivatives of this core structure have shown significant promise in preclinical studies, particularly in xenograft mouse models, by targeting key enzymes involved in cancer cell proliferation and survival. This document provides detailed application notes and protocols for the use of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride and its derivatives in such models, with a focus on two prominent mechanisms of action: Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition and Hematopoietic Progenitor Kinase 1 (HPK1) inhibition.
Mechanism of Action and Signaling Pathways
NAMPT Inhibition
Certain urea-derived compounds of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have been identified as potent inhibitors of NAMPT.[1][2] NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production. Cancer cells, with their high metabolic rate, are particularly dependent on this pathway. By inhibiting NAMPT, these compounds deplete NAD+ levels, leading to catastrophic energy failure and ultimately, cancer cell death.
Caption: NAMPT Inhibition Pathway.
HPK1 Inhibition
Other derivatives, specifically 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones, have been developed as inhibitors of HPK1.[3][4] HPK1 is a negative regulator of T-cell receptor signaling. By inhibiting HPK1, these compounds can enhance the activation and proliferation of T-cells, thereby bolstering the host's anti-tumor immune response.
Caption: HPK1 Inhibition Pathway.
Data Presentation: In Vivo Efficacy in a PC-3 Xenograft Model
An optimized 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea has demonstrated efficacy in a PC-3 human prostate cancer xenograft model.[1][2] The following table summarizes the key in vivo findings.
| Parameter | Value | Reference |
| Cell Line | PC-3 (Human Prostate Adenocarcinoma) | [1][2] |
| Animal Model | Mouse | [1][2] |
| Compound | Optimized 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea | [1][2] |
| Efficacy | Efficacious in the PC-3 mouse xenograft model | [1][2] |
| In Vitro Data | ||
| BC NAMPT IC50 | 11 nM | [1][2] |
| PC-3 Antiproliferative IC50 | 36 nM | [1][2] |
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with this compound derivatives. The specific details may require optimization based on the derivative, cancer cell line, and research objectives.
General Experimental Workflow
References
- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
Application Notes and Protocols for 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride In Vivo Studies
Disclaimer: No direct in vivo dosing and administration data for 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride was found in the public domain. The following application notes and protocols are based on studies conducted with various derivatives of the parent compound. Researchers should use this information as a guideline and conduct dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental endpoint.
Introduction
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine and its derivatives are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potential antitumor, antileishmanial, analgesic, and sedative properties.[1][2][3] This document provides a detailed guide for the in vivo administration and dosing of this compound, based on the available data from its derivatives. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals.
Data Presentation: Dosing of Pyrrolo[3,4-c]pyridine Derivatives in Mice
The following tables summarize the quantitative data from in vivo studies on various derivatives of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. This data can serve as a starting point for designing experiments with the parent dihydrochloride compound.
Table 1: Dosing of a 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative for Antileishmanial Activity
| Animal Model | Compound | Dose | Route of Administration | Frequency | Observed Effect | Reference |
| BALB/c mice | 5m (a 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivative) | 6.25 mg/kg | Intraperitoneal (i.p.) | Daily | 45.1% inhibition in liver and 42.4% in spleen parasite burden | [4] |
| BALB/c mice | 5m (a 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivative) | 12.5 mg/kg | Intraperitoneal (i.p.) | Daily | 56.2% inhibition in liver and 61.1% in spleen parasite burden | [4][5] |
Table 2: Dosing of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives for Analgesic and Sedative Activity
| Animal Model | Compound Type | Dose Range | Route of Administration | Observed Effect | Reference |
| Mice | 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives (compounds 8-15) | 3.25 - 19.2 mg/kg (ED₅₀ in "writhing" test) | Intraperitoneal (i.p.) | Analgesic activity | [6] |
| Mice | 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative (compound 9) | 75, 150, 300 mg/kg | Intraperitoneal (i.p.) | Analgesic effect in "hot plate" test | [6] |
| Mice | 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative (compound 11) | 400 mg/kg | Intraperitoneal (i.p.) | Analgesic effect in "hot plate" test | [6] |
| Mice | 2,3-dihydro-4-methoxy(ethoxy)-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine derivatives (compounds 30c, 30d, 30e) | up to 12.5 mg/kg | Not specified | Suppressed spontaneous locomotor activity | [1] |
| Mice | Imide 31 | 200 mg/kg | Not specified | Active in suppressing locomotor activity | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for derivatives of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine.
Due to the generally poor aqueous solubility of pyridine derivatives, a common formulation strategy involves the use of a vehicle composed of a primary solvent and co-solvents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of the compound.
-
Dissolve the compound in a minimal volume of DMSO. Ensure complete dissolution by vortexing.
-
In a separate sterile tube, prepare the final volume of the vehicle by mixing the co-solvents and saline. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% saline.
-
Slowly add the drug-DMSO concentrate to the vehicle while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and any signs of precipitation. The final formulation should be a clear solution.
Intraperitoneal injection is a common route for administering compounds in preclinical studies.
Materials:
-
Prepared drug formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Ethanol for disinfection
-
Appropriate animal restraint device
Protocol:
-
Restrain the mouse securely.
-
Tilt the mouse's head slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Aspirate to ensure no fluid (blood or urine) is drawn back into the syringe. If fluid is present, discard the syringe and prepare a new one.
-
Inject the calculated volume of the drug formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Visualization of Experimental Workflows
The following diagrams illustrate common experimental workflows for in vivo studies of novel compounds.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioresearch of New 1 H-pyrrolo[3,4-c]pyridine-1,3(2 H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-proliferative Potential of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the anti-proliferative effects of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride and its derivatives. The provided information is based on published research on closely related analogs, offering a foundational understanding of their potential as anti-cancer agents.
Introduction
The 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold has emerged as a promising pharmacophore in the development of novel anti-cancer therapeutics. Derivatives of this core structure have demonstrated potent anti-proliferative activity by targeting key enzymes involved in cancer cell metabolism and signaling. This document outlines the potential mechanisms of action and provides standardized protocols for evaluating the efficacy of compounds based on this scaffold.
Mechanism of Action
Research indicates that derivatives of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine may exert their anti-proliferative effects through the inhibition of key cellular targets, including Nicotinamide Phosphoribosyltransferase (NAMPT) and Hematopoietic Progenitor Kinase 1 (HPK1).
NAMPT Inhibition: NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for maintaining cellular energy levels and is often upregulated in cancer cells. Inhibition of NAMPT leads to NAD+ depletion, subsequently affecting the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1) and Poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, cell survival, and metabolism. This disruption of cellular energetics and signaling can trigger apoptosis and inhibit cell proliferation.
HPK1 Inhibition: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, compounds can potentially enhance the anti-tumor immune response. HPK1 inhibition can lead to increased T-cell activation, cytokine production, and cytotoxic activity against cancer cells.
Data Presentation
The following tables summarize the reported anti-proliferative activities of a urea-derived analog of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine. This data serves as a reference for the potential efficacy of compounds based on this scaffold.
Table 1: In Vitro Anti-proliferative Activity of a 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Derivative
| Compound | Cell Line | IC50 (nM) | Target |
| Urea-derived analog | PC-3 (Prostate Cancer) | 36 | NAMPT |
| Urea-derived analog | A2780 (Ovarian Cancer) | 7 | NAMPT |
Table 2: In Vitro NAMPT Inhibitory Activity
| Compound | Assay | IC50 (nM) |
| Urea-derived analog | Biochemical NAMPT Assay | 11 |
Note: The data presented is for a urea-derived analog of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine as reported in scientific literature.[1][2] The specific activity of the parent compound, this compound, may vary.
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-proliferative effects and mechanism of action are provided below.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., PC-3, A2780)
-
Complete cell culture medium
-
This compound (or derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Colony Formation Assay
This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
BrdU Incorporation Assay
This assay measures DNA synthesis as a direct marker of cell proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound as described in the MTT assay protocol.
-
During the last 2-4 hours of the incubation period, add BrdU labeling solution to each well.
-
Remove the labeling medium and fix/denature the cells according to the manufacturer's protocol.
-
Incubate the cells with an anti-BrdU antibody.
-
Wash the cells and incubate with an HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins in a cell lysate to investigate the effect of the compound on signaling pathways.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways affected by this compound and its derivatives.
Caption: Putative NAMPT signaling pathway inhibition.
Caption: Potential HPK1 signaling pathway modulation.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the anti-proliferative effects of a test compound.
References
Application Notes and Protocols for Evaluating Apoptosis Induction by 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The evaluation of novel compounds for their ability to induce apoptosis is a fundamental step in drug discovery and development. These application notes provide a detailed protocol for assessing the pro-apoptotic activity of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride. The described assays will enable researchers to quantify apoptosis, elucidate the underlying signaling pathways, and characterize the compound's mechanism of action.
The primary signaling pathways of apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[1][2] Key events in apoptosis include the externalization of phosphatidylserine (PS) on the cell surface, loss of mitochondrial membrane potential (ΔΨm), activation of caspases, and cleavage of cellular substrates.[3]
Experimental Protocols
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Seed cells at a density of 1-5 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated negative control and a positive control (e.g., staurosporine).[4]
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity.[4]
-
Suspension cells: Collect cells directly by centrifugation.
-
-
Washing: Wash the collected cells once with cold 1X PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution. Gently vortex the tubes.[5]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Unstained, single-stained (Annexin V only and PI only), and positive control cells should be used to set up compensation and quadrants.[4]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Caspase Activity Assay
Caspases are central to the apoptotic process. This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, using a luminogenic or fluorogenic substrate.[6][7]
Protocol (using a luminogenic assay, e.g., Caspase-Glo® 3/7):
-
Cell Plating and Treatment: Plate cells in a 96-well white-walled plate at a suitable density and treat with this compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.[6]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[6]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours to allow for cell lysis and the caspase reaction to occur.[7]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways, such as the Bcl-2 family proteins (Bcl-2, Bax) and the cleavage of caspase substrates like PARP-1.[8][9]
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[10]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an appropriate percentage SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP-1, and a loading control like β-actin) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
A decrease in mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.[12] The JC-1 dye is a cationic dye that accumulates in the mitochondria of healthy cells, forming aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[12]
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described for the Annexin V assay.
-
JC-1 Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed cell culture medium containing the JC-1 staining solution (typically 1-10 µM).
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.[13]
-
-
Washing: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in an assay buffer.[13]
-
Analysis: Analyze the cells immediately by flow cytometry, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A shift from red to green fluorescence indicates a loss of ΔΨm.[13]
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Compound X | 10 | 70.1 ± 3.5 | 18.9 ± 1.8 | 11.0 ± 1.5 |
| Compound X | 25 | 45.8 ± 4.2 | 35.6 ± 2.9 | 18.6 ± 2.1 |
| Compound X | 50 | 20.3 ± 3.8 | 50.2 ± 4.1 | 29.5 ± 3.3 |
| Positive Control | - | 15.5 ± 2.5 | 55.1 ± 5.0 | 29.4 ± 4.8 |
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | 15,340 ± 1,250 | 1.0 |
| Compound X | 10 | 48,970 ± 3,400 | 3.2 |
| Compound X | 25 | 95,680 ± 6,100 | 6.2 |
| Compound X | 50 | 150,210 ± 9,800 | 9.8 |
| Positive Control | - | 185,400 ± 11,500 | 12.1 |
Table 3: Densitometric Analysis of Western Blots
| Treatment Group | Concentration (µM) | Bax/Bcl-2 Ratio | Cleaved PARP-1 (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| Compound X | 10 | 2.8 | 3.5 |
| Compound X | 25 | 5.1 | 7.2 |
| Compound X | 50 | 8.9 | 12.6 |
Table 4: Mitochondrial Membrane Potential (ΔΨm) Analysis
| Treatment Group | Concentration (µM) | % Cells with High ΔΨm (Red Fluorescence) | % Cells with Low ΔΨm (Green Fluorescence) |
| Vehicle Control | 0 | 92.5 ± 3.1 | 7.5 ± 1.1 |
| Compound X | 10 | 65.8 ± 4.5 | 34.2 ± 2.8 |
| Compound X | 25 | 38.2 ± 3.9 | 61.8 ± 3.5 |
| Compound X | 50 | 15.1 ± 2.8 | 84.9 ± 4.2 |
| Positive Control (CCCP) | - | 5.6 ± 1.5 | 94.4 ± 2.5 |
Visualizations
Caption: Experimental workflow for evaluating apoptosis induction.
Caption: The intrinsic (mitochondrial) apoptosis pathway.
Caption: The extrinsic (death receptor) apoptosis pathway.
References
- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. himedialabs.com [himedialabs.com]
- 13. researchgate.net [researchgate.net]
Application of Pyrrolopyridine Derivatives in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolopyridine scaffolds, also known as azaindoles, represent a versatile class of heterocyclic compounds with significant therapeutic potential in the field of neuroscience.[1][2][3] Their structural similarity to endogenous purines allows them to effectively interact with a variety of biological targets within the central nervous system (CNS), including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[2] This has led to the exploration of pyrrolopyridine derivatives as potential treatments for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and multiple sclerosis.[4][5][6][7][8][9][10][11]
These application notes provide an overview of the key applications of pyrrolopyridine derivatives in neuroscience research, with a focus on their therapeutic targets and mechanisms of action. Detailed protocols for relevant in vitro and in vivo assays are provided to guide researchers in the evaluation of these compounds.
I. Pyrrolopyridine Derivatives as Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors for Alzheimer's Disease
A significant area of research focuses on the development of pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of GSK-3β.[4][12][13][14] Dysregulation of GSK-3β is a key pathological feature of Alzheimer's disease, contributing to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles (NFTs).[12][15]
Quantitative Data: In Vitro Efficacy of GSK-3β Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Key Findings | Reference |
| Compound 41 | GSK-3β | 0.22 | SH-SY5Y | High selectivity over 24 other kinases; dose-dependently increased p-GSK-3β (Ser9) and decreased p-tau (Ser396). Low cytotoxicity. | [4] |
| Compound 46 | GSK-3β | 0.26 | - | High GSK-3β inhibitory activity. | [4] |
| Compound 54 | GSK-3β | 0.24 | - | High GSK-3β inhibitory activity. | [4] |
| S01 | GSK-3β | 0.35 ± 0.06 | SH-SY5Y | Acceptable selectivity over 24 similar kinases; increased p-GSK-3β (Ser9) and decreased p-tau (Ser396). Promoted neurite outgrowth. | [12][13][14] |
| B10 | GSK-3β | 66 | - | ATP-competitive inhibitor. | [12] |
Signaling Pathway: GSK-3β Inhibition in Alzheimer's Disease
Experimental Protocols
1. In Vitro GSK-3β Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against GSK-3β.
-
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GSK3(S21))
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test pyrrolopyridine derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to picomolar.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution in kinase buffer containing GSK-3β enzyme and the substrate peptide. Add 5 µL of this solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for GSK-3β.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Western Blot for p-GSK-3β and p-tau in SH-SY5Y Cells
This protocol assesses the ability of test compounds to modulate GSK-3β activity and subsequent tau phosphorylation in a cellular context.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Test pyrrolopyridine derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-p-tau (Ser396), anti-tau, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Plate SH-SY5Y cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
II. Pyrrolopyrimidine Derivatives as Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors for Parkinson's Disease
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The development of LRRK2 kinase inhibitors is therefore a promising therapeutic strategy. Pyrrolo[2,3-d]pyrimidine and related pyrrolopyrimidine scaffolds have been identified as potent LRRK2 inhibitors.[7][8][16]
Quantitative Data: In Vitro Efficacy of LRRK2 Inhibitors
| Compound ID | Target | cKi (nM) | LE | Key Findings | Reference |
| Compound 18 | LRRK2 G2019S | 0.7 | 0.66 | (2R)-2-Methylpyrrolidin-1-yl derivative with high potency. | [16] |
| [18F]1 | LRRK2 | Kd = 6.90 nM | - | A PET probe for imaging LRRK2 expression in the brain. | [17] |
| [18F]2 | LRRK2 | Kd = 14.27 nM | - | A PET probe for imaging LRRK2 expression in the brain. | [17] |
Experimental Workflow: LRRK2 Inhibitor Development and Evaluation
Experimental Protocols
1. LRRK2 Kinase Activity Assay (e.g., KINOMEscan)
This protocol describes a method for determining the binding affinity (Kd) or inhibitory constant (Ki) of compounds against LRRK2.
-
Principle: This assay measures the ability of a test compound to compete with an immobilized ligand for the active site of the LRRK2 kinase. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound.
-
Procedure (Conceptual):
-
The LRRK2 kinase (wild-type or mutant, e.g., G2019S) is tagged with DNA.
-
An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).
-
The tagged LRRK2 kinase is incubated with the immobilized ligand and the test compound at various concentrations.
-
After reaching equilibrium, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
The data is used to calculate the dissociation constant (Kd) or Ki, which reflects the binding affinity of the test compound for the LRRK2 kinase.
-
2. In Vivo PET Imaging of LRRK2 in a Mouse Model of Parkinson's Disease
This protocol outlines the use of a radiolabeled pyrrolopyrimidine derivative to visualize LRRK2 expression in the brains of transgenic mice.
-
Materials:
-
LRRK2 G2019S transgenic mice and wild-type littermates.
-
Radiolabeled PET probe (e.g., [18F]1).[17]
-
Anesthesia (e.g., isoflurane).
-
MicroPET/CT scanner.
-
Data acquisition and analysis software.
-
-
Procedure:
-
Anesthetize the mice using isoflurane.
-
Position the mouse in the microPET/CT scanner.
-
Perform a CT scan for anatomical reference.
-
Inject the radiolabeled probe intravenously via the tail vein.
-
Acquire dynamic PET data for a specified duration (e.g., 60 minutes).
-
Reconstruct the PET images and co-register them with the CT images.
-
Define regions of interest (ROIs) in the brain, such as the striatum, hippocampus, and olfactory bulb.
-
Calculate the uptake of the radiotracer in each ROI, often expressed as the standardized uptake value (SUV).
-
Compare the tracer uptake between the LRRK2 G2019S and wild-type mice to determine the specificity of the probe for LRRK2.[17]
-
III. Pyrrolopyridine Derivatives as Receptor Modulators for Psychiatric and Cognitive Disorders
Pyrrolopyridine derivatives have also been investigated as modulators of key neurotransmitter receptors implicated in mental illnesses.
-
5-HT2A Agonists: Novel pyrrolopyridine compounds are being developed as 5-HT2A receptor agonists for the potential treatment of mental illnesses like schizophrenia and depression.[18] The 5-HT2A receptor is a key target for psychedelic compounds, and modulation of this receptor can lead to rapid and lasting changes in mood and brain function.[18]
-
M1 Receptor Positive Allosteric Modulators (PAMs): Pyrrolopyridine and pyrazolopyridine derivatives have been identified as PAMs of the M1 muscarinic acetylcholine receptor.[5][6] The M1 receptor is highly expressed in brain regions crucial for memory and learning, such as the hippocampus and cortex.[5][6] Enhancing M1 receptor activity is a promising strategy for treating cognitive impairment in Alzheimer's disease and schizophrenia.[5][6]
Quantitative Data: M1 Receptor PAM Activity
| Compound Class | Target | Assay Type | Key Findings | Reference |
| Pyrrolopyridine and Pyrazolopyridine Derivatives | Muscarinic M1 Receptor | FLIPR-based Ca2+ mobilization assay | Compounds act as positive allosteric modulators, enhancing the effect of acetylcholine. | [5] |
Experimental Protocol
1. M1 Receptor Positive Allosteric Modulator Assay
This protocol is used to identify and characterize compounds that act as PAMs of the M1 receptor.
-
Materials:
-
CHO or HEK293 cells stably expressing the human or rat M1 muscarinic receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test pyrrolopyridine derivatives.
-
Acetylcholine (ACh).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
-
-
Procedure:
-
Plate the M1-expressing cells in 384-well black-walled, clear-bottom plates and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Place the cell plate in the FLIPR instrument.
-
Add the test compounds to the cells and incubate for a specified period.
-
Add a sub-maximal concentration of acetylcholine (e.g., EC20) to the wells.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.
-
A PAM will potentiate the response to the EC20 concentration of ACh, resulting in a larger fluorescence signal compared to wells treated with ACh alone.
-
Data can be analyzed to determine the EC50 of the PAM (the concentration that produces 50% of the maximal potentiation) and the fold-shift in the ACh dose-response curve.
-
IV. Other Applications in Neuroscience
The versatility of the pyrrolopyridine scaffold has led to its investigation in other areas of neuroscience:
-
Multiple Sclerosis: Novel indole and pyrrolopyridine derivatives are being explored as modulators of the GPR17 receptor, which is involved in myelination processes. This makes them potential therapeutic agents for demyelinating diseases like multiple sclerosis.[9][10][11]
-
Neuroprotection: Pyrazolopyridine derivatives have demonstrated neuroprotective effects against MPP+-induced neurotoxicity in SH-SY5Y cells, suggesting a potential role in combating neurodegeneration through anti-apoptotic pathways.[19]
Conclusion
Pyrrolopyridine derivatives represent a rich and promising class of compounds for neuroscience research and drug development. Their ability to potently and selectively modulate key targets such as GSK-3β, LRRK2, and various neurotransmitter receptors provides a strong rationale for their continued investigation in the pursuit of novel therapies for a wide range of debilitating neurological and psychiatric disorders. The protocols and data presented here serve as a resource for researchers working to advance these exciting therapeutic candidates.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolopyridine or Pyrazolopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease - De - Current Medicinal Chemistry [hum-ecol.ru]
- 8. New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Indole and Pyrrolopyridine Derivatives as GPR17 Modulators for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 18F-Labelled pyrrolopyrimidines reveal brain leucine-rich repeat kinase 2 expression implicated in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride in DMSO and aqueous buffers
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride in DMSO and aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: I am observing precipitation when diluting my DMSO stock solution with an aqueous buffer. What is causing this and how can I prevent it?
A2: This is a common issue known as "antisolvent precipitation." Compounds dissolved in a strong organic solvent like 100% DMSO can precipitate when diluted into an aqueous buffer where their solubility is lower.[1] To mitigate this, it is advisable to perform serial dilutions in 100% DMSO to reach a concentration closer to your final working concentration before the final dilution into the aqueous medium.[1] Additionally, ensuring the final DMSO concentration in your assay is low (typically <0.5%) can help maintain compound solubility and reduce potential solvent-induced artifacts.[1]
Q3: Can I use heat or sonication to dissolve this compound?
A3: Yes, gentle warming (e.g., a 37°C water bath) and sonication can be effective methods to aid in the dissolution of compounds.[1] However, it is important to be cautious as excessive heat may lead to the degradation of the compound.[1] Always start with a short duration of heating or sonication and visually inspect the solution for any signs of degradation (e.g., color change). It is recommended to assess the stability of your compound under these conditions if you plan to use them routinely.
Q4: What aqueous buffers are recommended for this compound?
A4: The choice of aqueous buffer will depend on the specific requirements of your experiment, particularly the desired pH. As a dihydrochloride salt, this compound will form an acidic solution in water. When preparing solutions in buffers, consider the pKa of the compound and the buffering range of your chosen system (e.g., PBS, TRIS, HEPES) to ensure the compound remains in its desired ionization state and is stable. The pH of the final solution can significantly impact the solubility of the compound.
Troubleshooting Guide
Issue 1: The compound is not dissolving in DMSO at the desired concentration.
-
Possible Cause: The desired concentration exceeds the solubility limit of the compound in DMSO.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Try dissolving the compound in a larger volume of DMSO to create a more dilute stock solution.
-
Apply Gentle Heat: Use a water bath set to a low temperature (e.g., 30-40°C) and vortex the sample intermittently.
-
Sonication: Place the sample in a sonicator bath for short intervals to break up any aggregates.
-
Fresh Solvent: Ensure your DMSO is of high purity and not contaminated with water, as DMSO is hygroscopic.[1]
-
Issue 2: The compound dissolves in DMSO but crashes out of solution over time.
-
Possible Cause: The compound may be unstable in DMSO or the solution may be supersaturated.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is best practice to prepare stock solutions fresh for each experiment.
-
Storage Conditions: If storage is necessary, store aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and water absorption.[1]
-
Lower Concentration: Prepare a stock solution at a lower, more stable concentration.
-
Data Presentation
Table 1: Example Solubility Log for this compound
The following table is a template for researchers to record their own experimental solubility data.
| Solvent System | Temperature (°C) | Maximum Observed Solubility (mg/mL) | Observations |
| 100% DMSO | 25 | Enter experimental data | e.g., Clear solution, slight precipitation |
| PBS (pH 7.4) | 25 | Enter experimental data | e.g., Insoluble, forms suspension |
| 5% DMSO in PBS (pH 7.4) | 25 | Enter experimental data | e.g., Soluble up to X mg/mL |
| 1% DMSO in PBS (pH 7.4) | 25 | Enter experimental data | e.g., Precipitates above Y mg/mL |
Experimental Protocols
Protocol for Determining Approximate Solubility
-
Preparation: Weigh out a small, known amount of this compound (e.g., 1 mg) into a clear glass vial.
-
Solvent Addition: Add a measured, small volume of the solvent to be tested (e.g., 100 µL of DMSO) to the vial.
-
Dissolution: Vortex the vial at room temperature for 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.
-
Titration: If the compound has fully dissolved, add another known amount of the compound and repeat steps 3 and 4. If the compound has not fully dissolved, add a known volume of solvent incrementally, vortexing after each addition, until the compound fully dissolves.
-
Calculation: Calculate the approximate solubility based on the total amount of compound dissolved in the final volume of the solvent.
-
Aiding Dissolution: If the compound does not dissolve at room temperature, gentle warming or sonication can be applied as described in the troubleshooting guide. Note the conditions used in your observations.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for preparing solutions for biological assays.
References
Stability of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride in cell culture media
This technical support center provides guidance for researchers and drug development professionals on the use and stability of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a heterocyclic small molecule. Its derivatives have been investigated for a range of biological activities. Notably, various derivatives of the core 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine structure have been identified as potent inhibitors of several kinases, including Hematopoietic Progenitor Kinase 1 (HPK1) and Fibroblast Growth Factor Receptors (FGFRs), as well as the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] This suggests its primary application is in cancer research and the study of related signaling pathways.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a suitable solvent like sterile dimethyl sulfoxide (DMSO) or water. Due to its dihydrochloride salt form, it is expected to have good aqueous solubility. For cell culture applications, ensure the final concentration of the organic solvent in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the recommended storage conditions for the solid compound and its stock solutions?
A3: The solid dihydrochloride salt should be stored in a cool, dry place, protected from light and moisture, as pyridine derivatives can be hygroscopic. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: What is the expected stability of this compound in cell culture media?
-
pH: Related compounds are extremely unstable in alkaline conditions and labile in acidic conditions, but are stable in neutral pH environments.[3][4] Standard cell culture media is typically buffered to a physiological pH of around 7.4, which should favor stability.
-
Light: Pyrrolopyridine derivatives have been shown to be photolabile.[3][4] Therefore, it is advisable to protect the compound and treated cell cultures from direct light.
-
Temperature: Standard cell culture incubation at 37°C may accelerate degradation over long-term experiments. For experiments lasting several days, consider replenishing the media with a fresh compound.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in the stock solution or upon dilution in media. | 1. Poor solubility at the desired concentration. 2. The compound is degrading. 3. Interaction with media components. | 1. Try preparing a fresh stock solution at a lower concentration. Use a brief sonication to aid dissolution. 2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 3. Prepare the final dilution in a pre-warmed medium and add it to the cells immediately. |
| Inconsistent or no biological effect observed. | 1. Compound degradation. 2. Incorrect concentration used. 3. Cell line is not sensitive to the compound's mechanism of action. | 1. Due to potential instability, especially over longer incubation times, consider replenishing the media with a fresh compound every 24-48 hours. Protect cultures from light. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Ensure your cell line expresses the target of interest (e.g., HPK1, FGFR) and that the pathway is active. |
| High levels of cell death or cytotoxicity observed. | 1. The compound is cytotoxic at the concentration used. 2. Solvent toxicity. 3. Off-target effects. | 1. Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. 2. Ensure the final solvent (e.g., DMSO) concentration is below cytotoxic levels (typically <0.5%). Include a vehicle-only control. 3. Lower the concentration of the compound and shorten the incubation time. |
| Variability between experiments. | 1. Inconsistent compound activity due to degradation. 2. Differences in cell passage number or confluency. 3. Photodegradation of the compound. | 1. Prepare fresh dilutions from a new stock aliquot for each experiment. 2. Standardize cell seeding density and use cells within a consistent passage number range. 3. Minimize exposure of stock solutions, media containing the compound, and treated plates to light. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out a precise amount of this compound (Molecular Weight: 193.07 g/mol ).
-
Dissolve in an appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into smaller volumes in sterile, light-protecting tubes and store at -20°C or -80°C.
-
-
Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration immediately before adding to the cells.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator, protecting the plate from light.
-
Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
A troubleshooting workflow for experiments with this compound.
A hypothetical signaling pathway for FGFR inhibition by this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Common off-target effects of pyrrolopyridine-based inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolopyridine-based inhibitors. Our goal is to help you address common issues related to off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cell-based assay after treatment with a pyrrolopyridine-based inhibitor. Could this be due to an off-target effect?
A1: Yes, it is highly probable. The pyrrolopyridine scaffold is a common hinge-binding motif that interacts with the ATP-binding pocket of kinases. Due to the conserved nature of this pocket across the kinome, these inhibitors can frequently bind to and inhibit multiple kinases, not just the intended target. This can lead to a variety of off-target effects and unexpected cellular phenotypes.[1] To investigate this, it is crucial to perform a comprehensive kinase selectivity profile of your compound.
Q2: How can we determine the kinase selectivity profile of our pyrrolopyridine-based inhibitor?
A2: A common and effective method is to perform a kinome scan. This involves screening your inhibitor against a large panel of purified kinases (often hundreds) in a competitive binding assay or an enzymatic activity assay.[2] Commercial services are widely available for this purpose and can provide quantitative data, such as IC50 values or binding constants (Kd), for a broad range of kinases. This data will help you identify potential off-target interactions.[3]
Q3: What is the significance of IC50 or Ki values when assessing off-target effects?
A3: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are critical for quantifying the potency of your inhibitor against both its intended target and any off-targets. A lower value indicates a more potent inhibition. A large window between the on-target and off-target IC50/Ki values (e.g., >100-fold) suggests good selectivity. If your inhibitor inhibits other kinases with a potency similar to your primary target, off-target effects in your cellular experiments are very likely.
Q4: Can the off-target effects of our pyrrolopyridine-based inhibitor be beneficial?
A4: While often considered a liability that can lead to toxicity or misinterpretation of data, off-target effects can sometimes contribute to the therapeutic efficacy of a drug. This concept is known as polypharmacology. For instance, an inhibitor that simultaneously targets a primary oncogenic kinase and a kinase involved in a resistance pathway could be more effective than a highly selective inhibitor. However, it is critical to thoroughly characterize and understand these off-target interactions.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for the same inhibitor between different experiments.
Possible Cause:
-
Reagent Variability: Differences in the purity and activity of the kinase, substrate, or ATP concentration can significantly impact IC50 values. Since many pyrrolopyridine-based inhibitors are ATP-competitive, fluctuations in ATP concentration will directly affect the measured potency.
-
Assay Conditions: Variations in incubation times, temperature, or buffer components can alter enzyme kinetics and inhibitor binding.
-
Compound Integrity: Degradation or precipitation of the inhibitor stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: High background signal in our kinase assay.
Possible Cause:
-
Compound Interference: The inhibitor itself may interfere with the assay detection system (e.g., fluorescence or luminescence).
-
Reagent Instability: Degradation of detection reagents.
-
Contamination: Contaminated buffers or reagents.
Troubleshooting Steps:
-
Run a "no enzyme" control: Assay your inhibitor in the absence of the kinase. A signal that is dependent on the inhibitor concentration indicates direct interference with the detection method.
-
Run a "no substrate" control: This will measure the level of kinase autophosphorylation.
-
Check reagent stability: Prepare fresh detection reagents and buffers.
Issue 3: Observed phenotype does not correlate with on-target inhibition.
Possible Cause:
-
Off-target Inhibition: The inhibitor is affecting a different signaling pathway through an off-target kinase.
-
Paradoxical Pathway Activation: In some cases, inhibiting a kinase can lead to the activation of other pathways.[4][5]
Troubleshooting Workflow:
Caption: Workflow to investigate phenotype-target disconnect.
Quantitative Data Summary: Off-Target Profiles of Pyrrolopyridine-Based Inhibitors
The following tables summarize the on-target and off-target activities of several well-characterized pyrrolopyridine-based JAK inhibitors.
Table 1: Kinase Selectivity of Tofacitinib
| Kinase | Kd (nM) |
| JAK1 | 1.7 - 3.7 |
| JAK2 | 1.8 - 4.1 |
| JAK3 | 0.75 - 1.6 |
| TYK2 | 16 - 34 |
| Data compiled from multiple sources.[6][7] |
Table 2: Kinase Selectivity of Ruxolitinib
| Kinase | IC50 (nM) |
| JAK1 | 3.3 |
| JAK2 | 2.8 |
| TYK2 | 19 |
| JAK3 | >400 |
| Data from preclinical studies.[8] |
Table 3: Kinase Selectivity of Fedratinib
| Kinase | IC50 (nM) |
| JAK2 | 3 |
| FLT3 | 25 |
| JAK1 | 35 |
| TYK2 | 334 |
| JAK3 | >1000 |
| BRD4 | 130 |
| Data compiled from multiple sources.[9][10] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-STAT3
This protocol is designed to assess the inhibition of the JAK-STAT pathway by measuring the phosphorylation of STAT3 at Tyr705.
1. Cell Lysis: a. After inhibitor treatment, wash cells with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape cells and incubate the lysate on ice for 30 minutes.[11] d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11] e. Collect the supernatant containing the protein extract.
2. Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay kit. b. Normalize the protein concentration of all samples with lysis buffer.
3. Sample Preparation and SDS-PAGE: a. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[11] b. Load 20-40 µg of protein per lane onto a polyacrylamide gel. c. Run the gel until adequate separation of proteins is achieved.
4. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.[12] c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12] e. Wash the membrane three times with TBST.
6. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.[11] b. To normalize, strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH or β-actin).[11] c. Quantify band intensities using densitometry software.
Protocol 2: Competitive Binding Assay for Kinase Inhibitors
This protocol provides a general framework for assessing the binding of an inhibitor to a kinase.
1. Reagent Preparation: a. Prepare a stock solution of your test compound in DMSO. b. Prepare serial dilutions of the test compound in assay buffer. c. Prepare a solution of the kinase and a fluorescently labeled tracer (a known ligand for the kinase) in assay buffer.[13]
2. Assay Procedure: a. In a microplate, add the serially diluted test compound. b. Add the kinase/tracer mixture to all wells. c. Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.[13]
3. Detection: a. Measure the fluorescence signal (e.g., TR-FRET or fluorescence polarization) using a plate reader. The signal will be inversely proportional to the amount of test compound bound to the kinase.[14]
4. Data Analysis: a. Plot the signal as a function of the inhibitor concentration. b. Fit the data to a suitable binding model to determine the IC50 or Kd value.
Signaling Pathway and Experimental Workflow Diagrams
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Many pyrrolopyridine-based inhibitors target JAKs. Off-target inhibition of other kinases can lead to unintended modulation of this pathway.
Caption: The JAK-STAT signaling pathway and points of on- and off-target inhibition.
Experimental Workflow for Investigating Off-Target Effects
This workflow outlines the key steps to characterize the off-target effects of a pyrrolopyridine-based inhibitor.
Caption: A comprehensive workflow for the identification and validation of off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
Troubleshooting inconsistent IC50 values with 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride who are experiencing inconsistent IC50 values.
Troubleshooting Guide: Inconsistent IC50 Values
Variability in IC50 values is a common issue in pharmacological assays and can arise from multiple factors. This guide will help you identify and address potential causes of inconsistency in your experiments with this compound.
Question: My IC50 values for this compound are inconsistent between experiments. What are the possible reasons?
Answer:
Inconsistent IC50 values can be frustrating but are often resolved by carefully examining and standardizing your experimental protocol.[1][2] The variability can be broadly categorized into three areas: Compound Handling and Stability, Assay Conditions, and Cell-Based Factors.
Compound Handling and Stability
| Potential Issue | Recommendation |
| Compound Solubility | Ensure complete solubilization of the dihydrochloride salt. The presence of particulates indicates that the compound is not fully dissolved, which will lead to inaccurate concentrations in your assay. Consider preparing a fresh stock solution for each experiment. |
| Stock Solution Stability | The stability of this compound in your chosen solvent and at your storage conditions may be a factor. It is best practice to prepare fresh stock solutions for each experiment. If you must store stock solutions, aliquot them to avoid repeated freeze-thaw cycles. |
| Pipetting Errors | Inaccurate serial dilutions are a common source of error.[2] Ensure your pipettes are calibrated and use fresh tips for each dilution to prevent carryover. |
Assay Conditions
| Potential Issue | Recommendation |
| Incubation Time | The duration of compound exposure is a critical parameter.[1] Shorter or longer incubation times will result in different IC50 values. Standardize the incubation time across all experiments. |
| Assay Method | Different cytotoxicity or inhibition assays (e.g., MTT, SRB, CellTiter-Glo) measure different endpoints and can produce different IC50 values.[1] Ensure you are using the same assay and protocol consistently. |
| Substrate/Agonist Concentration | For enzyme or receptor assays, the IC50 value can be highly dependent on the concentration of the substrate or agonist.[3][4] If the inhibition is competitive, a higher substrate concentration will lead to a higher IC50 value.[3] |
| "Edge Effect" in Plates | Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[1] To mitigate this, avoid using the outer wells for experimental data and instead fill them with sterile media or PBS to maintain humidity.[2] |
Cell-Based Factors
| Potential Issue | Recommendation |
| Cell Seeding Density | The initial number of cells seeded can significantly impact the apparent cytotoxicity of a compound.[1] Higher cell densities can sometimes lead to increased resistance. Optimize and standardize your cell seeding density for each experiment. |
| Cell Health and Passage Number | Use cells that are in the exponential growth phase and within a consistent, low passage number range.[1] High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Contamination | Microbial contamination (e.g., mycoplasma) can affect cell metabolism and interfere with assay results.[1] Regularly test your cell cultures for contamination. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine is a chemical compound with the molecular formula C7H8N2.[5][6] It is often used as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and central nervous system agents.[7] The dihydrochloride salt is a form of the compound that is often used in experimental settings.
Q2: What is a typical IC50 value for this compound?
A2: The IC50 value for this compound is highly dependent on the biological system being studied (e.g., specific enzyme, cell line, or organism), as well as the specific assay conditions.[3][8] It is crucial to establish a baseline IC50 in your specific experimental setup and use that for comparison in subsequent experiments.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal reproducibility, it is highly recommended to prepare fresh solutions for each experiment. If you need to store a stock solution, dissolve the compound in a suitable solvent (e.g., DMSO or an aqueous buffer), aliquot it into single-use volumes, and store it at -20°C or -80°C to minimize freeze-thaw cycles. The specific storage conditions and stability in a given solvent should be validated internally.
Q4: I am observing high variability between my replicate wells. What should I do?
A4: High variability between replicates can be caused by several factors:
-
Uneven cell seeding: Ensure your cell suspension is homogenous before and during plating.[9]
-
Pipetting errors: Calibrate your pipettes and use proper pipetting techniques.[2]
-
Incomplete compound solubilization: Visually inspect your stock solution for any precipitates.
Experimental Protocols
General Protocol for IC50 Determination using an MTT Assay
This protocol provides a general framework. You will need to optimize parameters such as cell seeding density and compound incubation time for your specific cell line and experimental goals.
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase (70-80% confluency).
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells to minimize the "edge effect".[1]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound.
-
Include untreated control wells (medium with solvent only) and blank wells (medium only).
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration (using a logarithmic scale for the x-axis) to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Visualizations
Caption: A generalized experimental workflow for IC50 determination using an MTT assay.
Caption: A troubleshooting flowchart for addressing inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine | C7H8N2 | CID 1519417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine 97% | CAS: 496-13-9 | AChemBlock [achemblock.com]
- 7. 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to NAMPT Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to NAMPT inhibitor resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to NAMPT inhibitors?
A1: Cancer cells can develop resistance to NAMPT inhibitors through several key mechanisms. Understanding these is the first step in overcoming them:
-
Upregulation of Alternative NAD+ Synthesis Pathways: The most common mechanism is the increased expression of Nicotinate Phosphoribosyltransferase (NAPRT).[1][2][3] This enzyme allows cells to use nicotinic acid (NA), also known as niacin, to generate NAD+ via the Preiss-Handler pathway, effectively bypassing the NAMPT-dependent salvage pathway that the inhibitor targets.[1][3] Some cells may also upregulate quinolinate phosphoribosyltransferase (QPRT), which enables de novo NAD+ synthesis from tryptophan.[2][4][5]
-
Target Gene Mutations: Mutations in the NAMPT gene itself can alter the drug's binding site, reducing its efficacy.[1][2][6] For instance, mutations like H191R have been identified in resistant cell lines.[1][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1, can actively pump NAMPT inhibitors out of the cell, lowering the intracellular concentration below effective levels.[1][2][6]
-
Metabolic Reprogramming: Cancer cells can undergo broader metabolic shifts to adapt to the energy stress induced by NAD+ depletion, making them less dependent on the NAMPT pathway.[2][6]
Q2: My cancer cell line has become resistant to a NAMPT inhibitor. How can I determine the underlying mechanism?
A2: A systematic workflow can help you pinpoint the specific resistance mechanism in your cell line. This involves a series of molecular and cellular assays to test for the most common pathways.
Caption: A workflow for investigating NAMPT inhibitor resistance.
Q3: What are the most promising strategies to overcome or reverse NAMPT inhibitor resistance?
A3: Overcoming resistance typically involves combination therapies that create synthetic lethality or re-sensitize the cells to NAMPT inhibition.
-
Combination with PARP Inhibitors: This is a rational combination because the DNA repair enzyme PARP requires NAD+ as a substrate.[7] Depleting NAD+ with a NAMPT inhibitor enhances the efficacy of PARP inhibitors, a synergy demonstrated in Ewing sarcoma and other models.[6][7]
-
Co-targeting Alternative NAD+ Pathways: For cancers that have upregulated NAPRT, combining a NAMPT inhibitor with a NAPRT inhibitor can restore sensitivity.[3][6]
-
Niacin Co-administration Strategy: In a clinical context, co-administering niacin can protect normal tissues (which express NAPRT) from the toxic effects of NAMPT inhibitors.[8] This allows for higher, more effective doses of the NAMPT inhibitor to be used against tumors that are NAPRT-deficient.[8][9]
-
Dual Inhibitors: Novel agents that inhibit both NAMPT and another critical target, such as PAK4 (e.g., KPT-9274), are being developed to tackle resistance from multiple angles.[10]
Troubleshooting Guide
Issue 1: Gradual loss of inhibitor efficacy in long-term cell culture experiments.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Selection of pre-existing resistant clones | 1. Perform single-cell cloning to isolate subpopulations from the parental line. 2. Characterize the NAPRT status and inhibitor sensitivity of individual clones. | Identification of heterogeneous subpopulations, with some showing intrinsic resistance. |
| Presence of Nicotinic Acid (NA) in media | 1. Check the formulation of your cell culture medium for NA (niacin). 2. Culture cells in custom NA-free medium and re-assess inhibitor IC50. | Cells show increased sensitivity to the NAMPT inhibitor in NA-free medium, confirming NAPRT-mediated resistance. |
| Drug degradation | 1. Prepare fresh stock solutions of the inhibitor. Avoid repeated freeze-thaw cycles. 2. Store aliquots at -80°C. | The restored efficacy of the inhibitor points to a stability issue with the previous stock. |
Issue 2: High variability or inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate assay timing | 1. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours). 2. NAD+ depletion can take hours, while cell death may take 72-96 hours to become apparent.[11] | Identification of the optimal time point where the inhibitor shows a clear and reproducible cytotoxic effect. |
| Cell seeding density | 1. Optimize cell seeding density to ensure cells remain in the logarithmic growth phase for the duration of the assay. 2. Perform a growth curve to determine doubling time and optimal density. | Reduced well-to-well variability and a more consistent dose-response curve. |
| Assay interference | 1. Run a control with the inhibitor in cell-free medium to check for direct chemical interference with assay reagents (e.g., MTT reduction). 2. Use an orthogonal viability assay (e.g., crystal violet staining) to confirm results. | Consistent results across different assay platforms confirm the biological effect is genuine. |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for NAPRT Gene Expression
This protocol allows for the measurement of relative NAPRT mRNA levels to detect upregulation in resistant cells compared to sensitive parental cells.
-
RNA Isolation: Extract total RNA from ~1-2 million cells from both sensitive and resistant lines using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Prepare the qPCR reaction mix in a 96- or 384-well plate. For a 10 µL reaction:
-
5 µL 2x SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM stock)
-
0.5 µL Reverse Primer (10 µM stock)
-
1 µL cDNA template (diluted 1:10)
-
3 µL Nuclease-free water
-
-
Primer Sequences (Human):
-
NAPRT Forward: 5'-GGCAGCTACAGCTACACCAT-3'
-
NAPRT Reverse: 5'-TCCTCACAGCCAGGTCATAG-3'
-
GAPDH (Housekeeping) Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH (Housekeeping) Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Thermal Cycling: Use a standard three-step cycling protocol, including an initial denaturation, 40 cycles of amplification, and a final melt curve analysis to ensure primer specificity.
-
Data Analysis: Calculate the relative expression of NAPRT using the 2-ΔΔCt method, normalizing the Ct value of NAPRT to the Ct value of GAPDH and comparing the resistant line to the sensitive (calibrator) line.[12]
Protocol 2: Measurement of Intracellular NAD+ Levels
This protocol uses a commercially available bioluminescent assay to quantify total NAD+/NADH and assess the functional impact of NAMPT inhibition and potential rescue by nicotinic acid (NA).
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treatment: Treat cells with the NAMPT inhibitor at various concentrations. To test for NA rescue, include parallel wells treated with the inhibitor plus 10 µM nicotinic acid. Include vehicle-only controls. Incubate for the desired period (e.g., 24 hours).
-
Lysis and NAD+ Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of a bioluminescent NAD+/NADH detection reagent (e.g., NAD/NADH-Glo™, Promega) to each well.[13][14] The reagent contains a detergent to lyse the cells and enzymes for the detection reaction.
-
Mix on an orbital shaker for 1 minute to ensure complete lysis.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the enzymatic reaction to stabilize.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Create a standard curve using NAD+ standards provided with the kit. Calculate the NAD+ concentration in each sample and normalize to cell number or protein concentration determined from a parallel plate.
Signaling and Resistance Pathway Visualization
Caption: NAD+ synthesis pathways and the bypass mechanism of resistance.
Quantitative Data Summary
Table 1: Example Fold Change in NAPRT mRNA Expression in Resistant vs. Sensitive Cells
| Cell Line Pair | Fold Increase in NAPRT mRNA (Resistant/Sensitive) | Reference |
| Human Fibrosarcoma (HT1080) | No significant change noted | [1] |
| Ovarian Carcinoma (Xenograft) | Overexpression induced resistance | [1] |
| Gastric Cancer (MKN28) | Low/undetectable NAPRT protein | [15] |
| Colorectal Cancer (HCT116) | Low/undetectable NAPRT protein | [15] |
| In this specific model, resistance was driven by QPRT upregulation and NAMPT mutation, highlighting mechanism diversity. |
Table 2: Illustrative Effect of Nicotinic Acid (NA) Rescue on NAMPT Inhibitor IC50
| Cell Line | NAPRT Status | IC50 of GNE-618 (-NA) | IC50 of GNE-618 (+10 µM NA) | Fold Shift in IC50 | Reference |
| RD (Rhabdomyosarcoma) | Deficient | 1.1 nM | 1.1 nM | 1 | [9] |
| NCI-H520 (Lung Carcinoma) | Proficient | 1.1 nM | 1000 nM | ~909 | [9] |
| MiaPaCa-2 (Pancreatic) | Deficient | 1.0 nM | 1.0 nM | 1 | [9] |
| Data shows that in NAPRT-proficient cells, the presence of nicotinic acid provides a potent rescue from NAMPT inhibition, dramatically increasing the IC50 value. |
References
- 1. oaepublish.com [oaepublish.com]
- 2. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. goldmanlaboratories.com [goldmanlaboratories.com]
- 15. Extensive regulation of nicotinate phosphoribosyltransferase (NAPRT) expression in human tissues and tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of NAPRT1 Expression on 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the NAMPT inhibitor, 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[3][4] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to cell death, particularly in cancer cells with high metabolic demands.[4][5]
Q2: How does NAPRT1 expression affect the efficacy of this compound?
A2: Nicotinate phosphoribosyltransferase (NAPRT1) is the key enzyme in the Preiss-Handler pathway, an alternative route for NAD+ synthesis that uses nicotinic acid (NA) as a precursor.[3][6] The expression status of NAPRT1 is a critical determinant of sensitivity to NAMPT inhibitors like this compound.
-
NAPRT1-deficient cells are highly dependent on the NAMPT-mediated salvage pathway for NAD+ production. Therefore, they are generally more sensitive to NAMPT inhibition.[7]
-
NAPRT1-proficient cells can utilize the Preiss-Handler pathway to bypass the NAMPT blockade and synthesize NAD+, rendering them more resistant to the inhibitor.[3][7]
Q3: Why are some cancer cell lines resistant to this compound?
A3: Resistance to this NAMPT inhibitor is primarily linked to the cell's ability to maintain NAD+ levels through alternative pathways. The main mechanisms of resistance include:
-
High NAPRT1 Expression: Cells with robust NAPRT1 expression can switch to the Preiss-Handler pathway for NAD+ synthesis when the NAMPT pathway is inhibited.[3][8]
-
Upregulation of the De Novo Synthesis Pathway: Some cancer cells can increase NAD+ synthesis from tryptophan via the de novo pathway, which involves the enzyme quinolinate phosphoribosyltransferase (QPRT).[3]
-
Mutations in the NAMPT Gene: Acquired mutations in the NAMPT gene can alter the drug-binding site, reducing the inhibitor's efficacy.[3]
Q4: What is the concept of "synthetic lethality" in the context of NAMPT inhibitors and NAPRT1?
A4: Synthetic lethality describes a situation where the inhibition of two genes or pathways leads to cell death, while the inhibition of either one alone does not. In this context, tumor-specific loss of NAPRT1 expression can be synthetically lethal when combined with a NAMPT inhibitor.[9][10] The co-administration of a NAMPT inhibitor with nicotinic acid (NA) can enhance the therapeutic window. NA can rescue normal tissues that express NAPRT1 from the toxic effects of NAMPT inhibition, while NAPRT1-deficient cancer cells cannot be rescued and are selectively killed.[9][10]
Quantitative Data Summary
The following table summarizes the in vitro potency of a 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-derived urea, a potent NAMPT inhibitor.
| Compound ID | Assay Type | Cell Line | NAPRT1 Status | IC50 (nM) | Reference |
| 18 | Biochemical NAMPT Inhibition | - | - | 11 | [1] |
| 18 | Antiproliferative | PC-3 (Prostate) | Deficient | 36 | [1][5] |
| 29 | Biochemical NAMPT Inhibition | - | - | 10 | [1] |
| 29 | Antiproliferative | A2780 (Ovarian) | Proficient | 7 | [1] |
| GNE-617 | NAD+ Depletion EC50 | PC3 (Prostate) | Deficient | 4.69 | [5] |
| GNE-617 | NAD+ Depletion EC50 | HCT-116 (Colorectal) | Proficient | 0.54 | [5] |
| GNE-617 | Viability EC50 | PC3 (Prostate) | Deficient | 5.98 | [5] |
| GNE-617 | Viability EC50 | HCT-116 (Colorectal) | Proficient | 1.82 | [5] |
Note: The specific this compound may have different IC50 values. The data presented for compounds 18 and 29 are for structurally related ureas. GNE-617 is another potent NAMPT inhibitor included for comparative purposes.
Signaling Pathways and Experimental Workflows
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability assays | - Cell seeding density variability- Edge effects on microplates- Reagent handling and storage issues | - Ensure a consistent number of cells are seeded in each well.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.- Store reagents as recommended and ensure proper mixing before use. |
| NAMPT inhibitor shows low potency in a specific cell line | - High NAPRT1 expression- Upregulation of de novo NAD+ synthesis- Presence of nicotinic acid in media | - Verify NAPRT1 protein levels by Western blot.[11]- Analyze the expression of key enzymes in the de novo pathway (e.g., QPRT).- Use cell culture media with low or no nicotinic acid. |
| Loss of inhibitor efficacy in in vivo studies compared to in vitro results | - Pharmacokinetic issues (poor bioavailability, rapid clearance)- In vivo rescue by dietary nicotinic acid | - Evaluate the pharmacokinetic properties of the compound.- Consider using a diet low in nicotinic acid for the animal model. Note that systemic NAD+ from the liver can still rescue NAPRT1-deficient tumors.[5] |
| Difficulty in determining NAPRT1 status | - Low antibody quality for Western blot- Inefficient qPCR primers- Complex gene regulation | - Use a validated antibody for NAPRT1 detection.[12]- Design and validate qPCR primers for specificity and efficiency.[3]- Consider analyzing NAPRT1 promoter methylation, as hypermethylation is a common mechanism for its silencing in cancer.[9][10] |
| Rescue experiment with nicotinic acid is not working as expected | - Insufficient concentration of nicotinic acid- Cell line thought to be NAPRT1-proficient is actually deficient | - Perform a dose-response of nicotinic acid to determine the optimal rescue concentration (a concentration of >3 µmol/L may be required).[13]- Re-evaluate the NAPRT1 expression status of the cell line. |
Detailed Experimental Protocols
Cell Viability Assay (e.g., CyQuant® Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Protocol:
-
Seed cancer cells (e.g., 1,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[11]
-
Prepare serial dilutions of the NAMPT inhibitor in the appropriate cell culture medium.
-
Remove the existing media and replace it with the drug-containing media. Include a vehicle-only control.
-
Incubate the plate for 72 to 120 hours.[11]
-
Thaw the CyQuant® GR dye/cell-lysis buffer and dilute the dye 1:40 in the buffer.[11]
-
Remove the media from the wells, add 50 µL of the CyQuant® solution to each well, and lyse the cells on a shaker for 5 minutes.[11]
-
Measure fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate IC50 values using a suitable software.
Western Blot for NAPRT1 Protein Expression
Objective: To determine the protein expression level of NAPRT1 in different cancer cell lines.
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Determine the protein concentration using a BCA assay.[11]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[11]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against NAPRT1 overnight at 4°C.[11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Use a loading control like β-actin or GAPDH for normalization.[11]
Intracellular NAD+ Level Measurement
Objective: To quantify the effect of the NAMPT inhibitor on cellular NAD+ levels.
Protocol:
-
Seed cells in a 96-well plate (e.g., 8 x 10^4 cells/well) and allow them to attach for 4 hours.[13]
-
Treat the cells with various concentrations of the NAMPT inhibitor for 24 hours.[13]
-
Lyse the cells and use a commercially available NAD/NADH assay kit.
-
Add the cycling enzyme mix and substrate to the samples in a 96-well plate.[11]
-
Incubate at room temperature for 1-4 hours.[11]
-
Measure absorbance or fluorescence at the appropriate wavelength.[11][13]
-
Calculate the NAD+ concentration based on a standard curve and normalize to the cell number.[11]
Quantitative Methylation-Specific PCR (qMSP) for NAPRT1 Promoter
Objective: To assess the methylation status of the NAPRT1 promoter.
Protocol:
-
Extract genomic DNA from the cancer cell lines.
-
Perform bisulfite conversion of the DNA.
-
Design primers specific for the methylated and unmethylated sequences of the NAPRT1 promoter.
-
Perform qPCR using the bisulfite-converted DNA and the specific primers.
-
Analyze the relative abundance of methylated and unmethylated alleles. Promoter hypermethylation is indicative of gene silencing.[9][10]
References
- 1. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. NAD+ salvage pathway in cancer metabolism and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAPRT Expression Regulation Mechanisms: Novel Functions Predicted by a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Novel NAPRT specific antibody identifies small cell lung cancer and neuronal cancers as promising clinical indications for a NAMPT inhibitor/niacin co-administration strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing In Vivo Dosing of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride
Welcome to the technical support center for researchers utilizing 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivatives?
A1: Derivatives of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine have been shown to target various signaling pathways. One notable mechanism is the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis and tumor metabolism.[1] Other derivatives have been investigated for their analgesic, sedative, and antimycobacterial properties, indicating a broad range of potential biological activities.[2][3]
Q2: Where should I start with dosing for this compound in my in vivo study?
A2: Due to the lack of specific data for the dihydrochloride salt, a conservative approach is recommended. Based on studies of its derivatives, initial single-dose tolerability studies in a small group of animals could start at a low dose, for instance, 1-5 mg/kg, and be escalated cautiously. The table below summarizes dosages used for various derivatives, which can serve as a reference.
Q3: What vehicle should I use to dissolve this compound?
A3: As a dihydrochloride salt, the compound is expected to have good aqueous solubility. Sterile water for injection or phosphate-buffered saline (PBS) would be appropriate initial vehicles to test. Always confirm the solubility and stability of your formulation before administration. Some urea-derived compounds from this family have shown improved aqueous solubility.[1]
Q4: What are the potential side effects or toxicities to monitor?
A4: While specific toxicity data for the parent compound is unavailable, general signs of toxicity in animal studies include weight loss, changes in behavior (lethargy, agitation), ruffled fur, and signs of pain or distress. For some pyridine-containing compounds, neurological effects and mild skin irritation have been noted, though this is for the broader class of pyridines.[4] Close monitoring of animals post-administration is crucial.
Troubleshooting Guide
Issue 1: I am not observing the expected efficacy in my study.
-
Possible Cause 1: Suboptimal Dosage. The administered dose may be too low to achieve a therapeutic concentration at the target site.
-
Solution: If no toxicity was observed, consider a dose-escalation study. Gradually increase the dose in different cohorts of animals while carefully monitoring for any adverse effects.
-
-
Possible Cause 2: Poor Pharmacokinetics. The compound may be rapidly metabolized or cleared, resulting in insufficient exposure.
-
Solution: Conduct a pilot pharmacokinetic (PK) study to determine the compound's half-life, clearance, and bioavailability. This will inform the optimal dosing frequency and route of administration. Some derivatives have been noted to have satisfactory mouse PK properties.[1]
-
-
Possible Cause 3: Inappropriate Route of Administration. The chosen route (e.g., oral) may result in low bioavailability.
-
Solution: If oral administration is not effective, consider parenteral routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection, which typically offer higher bioavailability.
-
Issue 2: I am observing unexpected toxicity or adverse events.
-
Possible Cause 1: The dose is too high. The maximum tolerated dose (MTD) has been exceeded.
-
Solution: Reduce the dosage in subsequent experiments. If the therapeutic window is narrow, consider more frequent administration of a lower dose.
-
-
Possible Cause 2: Vehicle-related toxicity. The vehicle used for dissolution may be causing adverse effects.
-
Solution: Run a vehicle-only control group to rule out any effects from the vehicle itself. If the vehicle is the issue, explore alternative, well-tolerated vehicles.
-
-
Possible Cause 3: Off-target effects. The compound may be interacting with unintended biological targets.
-
Solution: A thorough literature review of related compounds may provide insights into potential off-target activities. In-depth toxicological screening may be necessary for further development.
-
Data on Related Compounds
The following table summarizes in vivo data from studies on various derivatives of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine.
| Derivative Class | Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Pyrrolo[3,4-b]quinolin-1-one | BALB/c Mice | Intraperitoneal (i.p.) | 6.25 - 12.5 mg/kg | Anti-leishmanial | |
| Dioxo-pyrrolo[3,4-c]pyridine | Mice | Not Specified | up to 12.5 mg/kg | Suppression of locomotor activity | [5] |
| Dioxo-pyrrolo[3,4-c]pyridine Imide | Mice | Not Specified | up to 200 mg/kg | Active in analgesic tests | [5] |
| Pyrrolo[3,4-c]pyridine-derived urea | Nude Mice | Not Specified | Not Specified | Efficacious in a PC-3 xenograft model | [1] |
Experimental Protocols & Visualizations
General Protocol for a Dose-Finding Study
-
Formulation Preparation: Prepare a stock solution of this compound in a suitable sterile vehicle (e.g., PBS). Ensure complete dissolution and filter-sterilize the solution.
-
Single-Dose Tolerability Study:
-
Use a small number of animals per dose group (n=3-5).
-
Administer a single dose of the compound via the intended route of administration.
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30 mg/kg).
-
Monitor animals closely for 7-14 days for signs of toxicity, including changes in body weight, clinical signs, and behavior.
-
Determine the Maximum Tolerated Dose (MTD).
-
-
Repeat-Dose Efficacy Study:
-
Based on the MTD, select 2-3 dose levels for the efficacy study.
-
Administer the compound at the desired frequency (e.g., once daily) for the duration of the study.
-
Include a vehicle control group and a positive control group if applicable.
-
Monitor efficacy endpoints relevant to your disease model.
-
Continue to monitor for any signs of toxicity.
-
Signaling Pathway: NAMPT Inhibition
Caption: Inhibition of NAMPT by a 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivative.
Experimental Workflow: In Vivo Dose Optimization
Caption: A stepwise workflow for optimizing the in vivo dosage of a novel compound.
References
- 1. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1) | C7H9ClN2 | CID 18953645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Pyrrolopyridine Compounds in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals working with pyrrolopyridine compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during in vivo experiments, with a focus on minimizing toxicity in animal models.
Frequently Asked questions (FAQs)
Q1: What are the primary mechanisms of toxicity associated with pyrrolopyridine compounds?
A1: The toxicity of pyrrolopyridine compounds is diverse and depends on their specific structure and biological targets. For naturally occurring pyrrolizidine alkaloids (PAs), a subclass of pyrrolopyridines, the primary mechanism is metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This process generates reactive pyrrolic metabolites that can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and tumorigenicity. The liver is the primary target organ for PA-induced toxicity, but lung and kidney damage can also occur.[1][2]
For synthetic pyrrolopyridine derivatives, such as kinase inhibitors, toxicity can arise from both on-target and off-target effects. On-target toxicity occurs when the intended therapeutic target is also crucial for the normal function of healthy tissues. Off-target toxicity results from the compound binding to and modulating the activity of unintended proteins, which can lead to a wide range of adverse effects, including cardiotoxicity, hepatotoxicity, and nephrotoxicity.[3]
Q2: What are the common signs of toxicity to watch for in animal models treated with pyrrolopyridine compounds?
A2: Clinical signs of toxicity are dose-dependent and can vary based on the compound and the animal species. Common observations include:
-
General: Weight loss, lethargy, ruffled fur, hunched posture, and reduced food and water intake.
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST), jaundice, and changes in liver weight and histology (e.g., necrosis, inflammation).
-
Cardiotoxicity: Changes in electrocardiogram (ECG) readings, altered heart rate and blood pressure, and cardiac muscle damage observed in histopathology.
-
Nephrotoxicity: Increased blood urea nitrogen (BUN) and creatinine levels, and histological evidence of kidney damage.
-
Neurotoxicity: Seizures, ataxia, tremors, and behavioral changes.[4][5]
Q3: How can I proactively design my pyrrolopyridine compounds to be less toxic?
A3: Structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies are crucial. Key strategies include:
-
Modifying Metabolic Activation Sites: For compounds susceptible to metabolic activation, modifying the chemical structure to block or alter metabolism by CYP enzymes can reduce the formation of toxic metabolites.
-
Improving Selectivity: For kinase inhibitors, enhancing selectivity for the target kinase over other kinases can minimize off-target toxicities. This can be achieved through computational modeling and iterative chemical synthesis.
-
Optimizing Physicochemical Properties: Properties like solubility and lipophilicity can influence a compound's absorption, distribution, metabolism, and excretion (ADME), and thereby its toxicity profile. For instance, very high lipophilicity can sometimes be associated with increased toxicity.
Q4: Can the formulation of my pyrrolopyridine compound influence its toxicity?
A4: Yes, formulation is a critical factor. A poorly soluble compound may require high concentrations of organic solvents or surfactants in the vehicle, which can have their own toxicities. Strategies to improve solubility and potentially reduce toxicity include:
-
Salt formation: For ionizable compounds, forming a salt can significantly increase aqueous solubility.
-
Co-solvents and Surfactants: Using a mixture of water-miscible organic solvents or surfactants can enhance solubility. However, the toxicity of the excipients themselves must be considered.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic compounds and may alter their distribution, potentially reducing toxicity.[6]
-
Particle size reduction: Micronization or nanonization increases the surface area for dissolution and can improve bioavailability.[6]
Troubleshooting Guides
Problem 1: Unexpected High Mortality or Severe Adverse Events at Predicted "Safe" Doses
| Possible Cause | Troubleshooting Steps |
| Incorrect Dose Calculation or Preparation | - Double-check all calculations for dose conversion from in vitro to in vivo, and between species. - Verify the concentration and stability of the dosing solution. |
| Rapid Absorption and High Cmax | - Analyze pharmacokinetic data. A high peak plasma concentration (Cmax) can lead to acute toxicity. - Consider a different route of administration (e.g., subcutaneous instead of intravenous) or a slower infusion rate. - Reformulate to slow down absorption (e.g., using a controlled-release formulation). |
| Vehicle Toxicity | - Run a vehicle-only control group to assess the toxicity of the formulation excipients. - Explore alternative, less toxic vehicles. |
| Animal Model Sensitivity | - Review literature for known sensitivities of the chosen animal strain to the compound class or related structures. - Consider using a different, less sensitive strain or species for initial toxicity screening. |
Problem 2: Signs of Organ-Specific Toxicity (e.g., Elevated Liver Enzymes)
| Possible Cause | Troubleshooting Steps |
| Metabolic Activation to a Toxic Metabolite (Hepatotoxicity) | - Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify potential reactive metabolites. - Co-administer with a broad-spectrum CYP inhibitor (use with caution and appropriate controls) to see if toxicity is reduced. - Modify the chemical structure to block metabolic activation. |
| Off-Target Kinase Inhibition (Cardiotoxicity, etc.) | - Perform a broad kinase selectivity panel to identify unintended targets. - Compare the observed phenotype with the known effects of inhibiting the identified off-targets. - Use a structurally unrelated inhibitor of the same primary target to see if the toxicity is recapitulated. If not, the toxicity is likely off-target. |
| Compound Precipitation in Organs | - Assess the solubility of the compound in physiological buffers. - Perform histopathological analysis of target organs to look for crystalline deposits. - Improve the formulation to enhance solubility and prevent precipitation. |
Quantitative Toxicity Data
The following tables provide a summary of publicly available toxicity data for select pyrrolopyridine and related heterocyclic compounds. Note: This is not an exhaustive list and is intended for informational purposes only. Always perform your own dose-range finding studies.
Table 1: Acute Toxicity Data (LD50) in Rodents
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | Mouse | Intraperitoneal | 490 mg/kg | [7] |
| Pyridine | Rat | Oral | 1,580 mg/kg | [8] |
| Pyridine | Rat | Subcutaneous | 866 - 1,000 mg/kg | [8] |
| Pyridine | Mouse | Intraperitoneal | 1,200 mg/kg | [8] |
| Piperine | Mouse (male) | Intravenous | 15.1 mg/kg | [9] |
| Piperine | Mouse (male) | Intraperitoneal | 43 mg/kg | [9] |
| Piperine | Rat (female) | Oral | 514 mg/kg | [9] |
Table 2: Dose-Response Toxicity of Select Pyrrolopyridine Compounds
| Compound | Animal Model | Dosing Regimen | Observed Toxicities | NOAEL/LOAEL | Reference |
| Pyrrolizidine Alkaloids (Heliotrine, Echimidine, Lasiocarpine, Senecionine) | Rat | 28-day oral gavage (0.1 - 3.3 mg/kg/day) | At 3.3 mg/kg/day: Gene expression changes related to DNA damage response in the liver. No increase in ALT/AST or histopathological changes. | NOAEL for histopathological changes >3.3 mg/kg/day | [10] |
| Roginolisib (PI3Kδ inhibitor) | Rat | 4-week oral | Tolerated up to 75 mg/kg. | NOAEL = 15 mg/kg | [11] |
| Roginolisib (PI3Kδ inhibitor) | Dog | 4-week oral | Skin and gastrointestinal toxicity at ≥5 mg/kg. Mortality at ≥30 mg/kg. | No NOAEL determined. | [11] |
Experimental Protocols
Protocol 1: Assessment of Pyrrolopyridine-Induced Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly assign mice to a vehicle control group and at least three treatment groups with escalating doses of the pyrrolopyridine compound. (n=5-8 animals per group).
-
Dosing: Administer the compound daily for 14 or 28 days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Record body weight, food and water intake, and clinical signs of toxicity daily.
-
Collect blood samples via tail vein or saphenous vein at baseline and at the end of the study for serum chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals and collect blood via cardiac puncture for a final serum chemistry panel. Key liver injury markers include Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Perform a gross necropsy, and record the liver weight.
-
Collect a section of the liver and fix it in 10% neutral buffered formalin for histopathological evaluation.
-
-
Histopathology:
-
Embed the fixed liver tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides for signs of liver injury, such as hepatocellular necrosis, inflammation, steatosis, and bile duct hyperplasia.[6][10][12][13] A semi-quantitative scoring system can be used to grade the severity of the lesions.[6]
-
Protocol 2: Assessment of Pyrrolopyridine Kinase Inhibitor-Induced Cardiotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats, 10-12 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days, including handling for restraint for echocardiography.
-
Grouping: Randomly assign rats to a vehicle control group and at least two treatment groups (low and high dose) of the pyrrolopyridine kinase inhibitor. (n=6-10 animals per group).
-
Dosing: Administer the compound daily for a specified period (e.g., 28 days).
-
Monitoring:
-
Monitor for clinical signs of cardiotoxicity (e.g., lethargy, respiratory changes).
-
Measure blood pressure and heart rate at baseline and weekly.
-
Perform transthoracic echocardiography at baseline and at the end of the study to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and strain imaging.[11][14][15]
-
-
Biomarkers:
-
Collect blood samples at baseline and at termination for analysis of cardiac biomarkers such as cardiac troponin I (cTnI) and B-type natriuretic peptide (BNP).[15]
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals, perform a gross necropsy, and record the heart weight.
-
Collect the heart, fix in 10% neutral buffered formalin, and process for histopathological evaluation (H&E and Masson's trichrome staining for fibrosis).
-
Visualizations
Caption: Metabolic activation and toxicity pathway of certain pyrrolopyridine compounds.
Caption: Troubleshooting workflow for unexpected toxicity in animal studies.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 2. Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective dopaminergic neurotoxicity of three heterocyclic amine subclasses in primary rat midbrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unexpected neurotoxicity in chronic toxicity studies with a HBV viral expression inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veterinaryworld.org [veterinaryworld.org]
- 7. mdpi.com [mdpi.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histopathological evaluation of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac imaging approaches to evaluate drug-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Frontiers | Early and dynamic detection of doxorubicin induced cardiotoxicity by myocardial contrast echocardiography combined with two-dimensional speckle tracking echocardiography in rats [frontiersin.org]
- 15. Assessment of Subclinical Doxorubicin-induced Cardiotoxicity in a Rat Model by Speckle-Tracking Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NAMPT Activity Assays
For researchers and drug development professionals, accurate measurement of Nicotinamide Phosphoribosyltransferase (NAMPT) activity is crucial. However, high background signals can often obscure results and lead to misinterpretation of data. This technical support center provides a comprehensive guide to troubleshooting and resolving high background issues in NAMPT activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of most NAMPT activity assays?
A1: The majority of commercially available NAMPT activity assays are coupled enzymatic reactions.[1] In this system, NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[2][3][4] This NMN is then converted to nicotinamide adenine dinucleotide (NAD+) by a second enzyme, NMNAT.[3][4][5][6] Finally, the generated NAD+ is used by a third enzyme, often an alcohol dehydrogenase, to reduce a substrate, which in turn generates a fluorescent or colorimetric signal.[2][3][4] The intensity of this signal is directly proportional to the NAMPT activity.[2]
Q2: What are the common causes of high background in NAMPT activity assays?
A2: High background signals can arise from several sources, including contamination of reagents or microplates, intrinsic fluorescence of the test compounds, high concentrations of the NAMPT enzyme, and extended incubation times.[1][2]
Q3: How can I determine if my test compound is contributing to the high background?
A3: To check for intrinsic fluorescence of a test compound, run a control experiment where the compound is added to the assay buffer without the NAMPT enzyme.[1][2] Measuring the fluorescence of this sample will reveal the compound's direct contribution to the background signal.[1][2]
Q4: What is the recommended final concentration of DMSO in the assay?
A4: The final concentration of dimethyl sulfoxide (DMSO) in the assay should not exceed 1%.[1][3][7] Higher concentrations of DMSO can inhibit enzyme activity and interfere with the assay components, potentially leading to inaccurate results.[1] For cell-based assays, it is recommended to keep the final DMSO concentration below 0.1% to avoid solvent-induced toxicity.[8][9]
Troubleshooting Guide: High Background Signal
High background can mask the true enzymatic signal, leading to a low signal-to-noise ratio and inaccurate data. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Reagent or Microplate Contamination | Use fresh, high-purity, sterile reagents and clean microplates.[1][2] | Background signal is significantly reduced compared to the positive control.[2] |
| Intrinsic Fluorescence of Test Compound | Test the compound's fluorescence independently in the assay buffer.[1][2] Subtract the background fluorescence of the compound from the total signal. | The corrected signal more accurately reflects true NAMPT activity.[2] |
| High NAMPT Enzyme Concentration | Reduce the concentration of the NAMPT enzyme used in the reaction. | An improved signal-to-background ratio.[2] |
| Extended Incubation Time | Optimize the incubation time. Shorter incubation periods may reduce the buildup of background signal.[2] | The reaction remains within the linear kinetic range with a lower background.[2] |
| Reagent Instability | Prepare fresh dilutions of reagents, especially those susceptible to degradation like NAMPT activators, for each experiment.[10][11] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[2][10] | Consistent and reproducible results between experiments. |
| Presence of Dithiothreitol (DTT) or Reduced Glutathione | Avoid including DTT or reduced glutathione in the sample preparation, as they can interfere with the assay.[1][5] | Reduced interference and a more accurate measurement of NAMPT activity. |
Experimental Protocols
General Protocol for a Fluorometric NAMPT Activity Assay
This protocol is a generalized procedure based on common commercial assay kits and should be optimized for specific experimental conditions.[1][2]
1. Reagent Preparation:
-
NAMPT Enzyme: Thaw the recombinant NAMPT enzyme on ice. Dilute it to the desired concentration (e.g., 20-50 ng/µL) using the provided NAMPT Dilution Buffer. Keep the diluted enzyme on ice.[1]
-
Test Compound: Prepare a concentrated stock solution of the test compound in 100% DMSO.[1] Subsequently, create serial dilutions at a concentration 5-10 times higher than the final desired concentration.
-
Assay Buffer: Thaw the 4x NAMPT Assay Buffer on ice. It is critical to not vortex or sonicate this buffer.[3][7]
2. Assay Procedure:
-
Plate Setup: In a 96-well or 384-well plate, add the test compound dilutions. Include wells for a "Blank" (no enzyme), a "Positive Control" (enzyme without test compound), and "Test Inhibitor/Activator" conditions.[3]
-
Enzyme Addition: Add the diluted NAMPT enzyme to all wells except the "Blank" wells.
-
Reaction Initiation: Start the enzymatic reaction by adding the Master Mix (containing NAM, PRPP, and other necessary components) to all wells.[1]
-
Incubation: Seal the plate and incubate at 30°C or 37°C for a predetermined time (e.g., 60-120 minutes), protected from light.[1][2] The incubation time may require optimization.[1]
-
Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm for NADH).[1]
3. Data Analysis:
-
Subtract the average fluorescence value of the "Blank" wells from all other wells.[1]
-
Calculate the percent inhibition or activation of NAMPT activity by the test compound relative to the "Positive Control".[1]
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the NAMPT signaling pathway and a logical workflow for addressing high background issues.
Caption: The NAMPT-mediated NAD+ salvage pathway and its coupling to a detectable signal in a typical activity assay.
Caption: A step-by-step workflow for troubleshooting high background signals in NAMPT activity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. signosisinc.com [signosisinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of a compound like this compound, a hydrophilic salt, can stem from several factors. Key issues often include poor membrane permeability due to its high water solubility and charge, potential for rapid clearance, and possible interactions with efflux transporters in the gastrointestinal tract.[1][2][3] Additionally, pre-systemic "first-pass" metabolism in the gut wall or liver can significantly reduce the amount of active drug reaching systemic circulation.[3][4]
Q2: How can I improve the aqueous solubility of my 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivative?
A2: While the dihydrochloride salt form of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine is likely to have good aqueous solubility, further enhancements for derivatives can be achieved through several methods.[5] These include salt formation with different counter-ions or the preparation of phosphate salts, which have been shown to significantly boost solubility.[6][7] Other strategies involve creating amorphous solid dispersions with polymers or formulating with cyclodextrins to form soluble inclusion complexes.[8][9]
Q3: What formulation strategies are recommended for enhancing the absorption of a hydrophilic compound like this?
A3: For hydrophilic compounds, formulation strategies often focus on overcoming poor permeability.[1] Nanotechnology-based delivery systems, such as lipid-based nanoparticles or polymeric nanoparticles, can encapsulate the drug and facilitate its transport across the intestinal epithelium.[1][10] Self-emulsifying drug delivery systems (SEDDS) can also be beneficial, as they form fine emulsions in the gut, which can improve absorption.[8][9]
Q4: What are the critical in vitro assays to perform before proceeding to in vivo studies?
A4: Before animal studies, it is crucial to characterize the compound's fundamental properties. Key in vitro assays include:
-
Aqueous solubility determination in simulated gastric and intestinal fluids.[4]
-
In vitro dissolution testing of your formulation to understand the drug release profile.
-
Cell-based permeability assays , such as the Caco-2 permeability assay, to assess intestinal permeability and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[4]
-
In vitro metabolic stability assays using liver microsomes or S9 fractions to estimate the extent of first-pass metabolism.[4]
Q5: How do I design a preliminary in vivo pharmacokinetic (PK) study?
A5: A well-designed preliminary in vivo PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[11][12][13] Key considerations include selecting an appropriate animal model (e.g., rats), determining the route of administration (oral and intravenous to determine absolute bioavailability), selecting at least two dose levels to assess linearity, and establishing a blood sampling schedule that captures the absorption, distribution, and elimination phases.[14][15]
Troubleshooting Guides
Problem 1: Low Aqueous Solubility of a Derivative
-
Possible Cause: The derivative of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine has poor intrinsic solubility.
-
Troubleshooting Steps:
Problem 2: Poor Permeability in Caco-2 Assay
-
Possible Cause: The compound has low passive permeability or is a substrate for efflux transporters like P-glycoprotein (P-gp).[4]
-
Troubleshooting Steps:
-
Confirm P-gp Substrate: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) from the apical to basolateral side would confirm it as a P-gp substrate.[4]
-
Formulation with P-gp Inhibitors: Incorporate excipients that are known to inhibit P-gp into your formulation.
-
Prodrug Approach: Design a more lipophilic prodrug that can passively diffuse across the membrane and then be converted to the active compound inside the body.[9]
-
Lipid-Based Formulations: These formulations can sometimes reduce the interaction of the drug with efflux transporters.[4][8]
-
Problem 3: Good In Vitro Properties but Low In Vivo Exposure
-
Possible Cause: The compound is likely undergoing extensive first-pass metabolism in the gut wall and/or liver.[4]
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes and S9 fractions to determine its intrinsic clearance.[4]
-
Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant enzymes to identify the primary cytochrome P450 (CYP) isoforms responsible for metabolism.[4]
-
Structural Modification: Modify the chemical structure at the site of metabolism to block the metabolic pathway, while preserving pharmacological activity.[16]
-
Prodrug Strategy: Design a prodrug that masks the metabolic site, allowing the compound to be absorbed before being converted to its active form.[10]
-
Data Presentation
Table 1: Example In Vitro Permeability Data from Caco-2 Assay
| Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) |
| Compound Alone | 0.5 | 5.0 | 10.0 |
| Compound + Verapamil | 2.5 | 4.5 | 1.8 |
| Nano-formulation | 3.0 | 5.5 | 1.83 |
This table illustrates how to present Caco-2 permeability data. A high efflux ratio (>2) suggests the involvement of active efflux. A reduction in the efflux ratio in the presence of an inhibitor like verapamil confirms the compound is a substrate for that transporter.
Table 2: Example In Vivo Pharmacokinetic Parameters in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Bioavailability (%) |
| Solution | 10 | IV | 1500 | 0.08 | 2500 | 100 |
| Solution | 50 | PO | 300 | 1.0 | 1250 | 10 |
| Nano-formulation | 50 | PO | 900 | 0.5 | 3750 | 30 |
This table provides a clear comparison of key pharmacokinetic parameters for different formulations and routes of administration. The increase in Cmax, decrease in Tmax, and increase in AUC and bioavailability for the nano-formulation indicate improved oral absorption.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Apparatus Setup: Set up the dissolution apparatus with 900 mL of dissolution medium maintained at 37 ± 0.5°C. Set the paddle speed to 50 rpm.
-
Sample Introduction: Place one dose of the formulation into each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline) via the tail vein at a dose of 10 mg/kg.
-
Oral (PO) Group: Administer the test formulation via oral gavage at a dose of 50 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate the absolute oral bioavailability using the formula: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Workflow for Investigating and Improving Oral Bioavailability.
References
- 1. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 11. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. In-vivo pharmacokinetic study: Significance and symbolism [wisdomlib.org]
- 14. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of NAMPT Inhibitors: 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Derivatives Versus FK866
An objective guide for researchers and drug development professionals on the performance of two key classes of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, with supporting experimental data.
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, making its biosynthesis a compelling target in oncology. The salvage pathway, which recycles nicotinamide to NAD+, is rate-limited by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). Inhibition of NAMPT has emerged as a promising anti-cancer strategy by depleting cellular NAD+ levels, leading to energy crisis and cell death, particularly in tumors that are highly dependent on this pathway.
This guide provides a detailed comparison of the well-established NAMPT inhibitor, FK866, with a newer class of inhibitors based on the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold. We will examine their biochemical and cellular potency, mechanism of action, and available in vivo data, supported by detailed experimental protocols and visual diagrams to aid in the understanding of these compounds.
Mechanism of Action: Targeting the NAD+ Salvage Pathway
Both FK866 and the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-derived inhibitors are potent and specific inhibitors of NAMPT. They bind to the enzyme, preventing it from converting nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a key precursor of NAD+.[1] The subsequent depletion of the cellular NAD+ pool disrupts critical cellular processes, including redox reactions, DNA repair, and signaling pathways that rely on NAD+-dependent enzymes like PARPs and sirtuins, ultimately leading to cancer cell death.
References
A Comparative Analysis of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-Derived Ureas and Other Novel NAMPT Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a promising class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas, against other novel NAMPT inhibitors. The information presented is supported by preclinical experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in oncology and drug development.
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its biosynthesis is a key therapeutic target in cancer. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is rate-limited by the enzyme NAMPT. Cancer cells, with their high metabolic and proliferative rates, are often highly dependent on this pathway, making NAMPT an attractive target for therapeutic intervention. Inhibition of NAMPT leads to NAD+ depletion, metabolic catastrophe, and ultimately, cancer cell death.
This guide will delve into the comparative efficacy, experimental protocols, and relevant signaling pathways of these emerging cancer therapeutics.
Comparative Efficacy of NAMPT Inhibitors
The following tables summarize the in vitro potency of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas and other novel NAMPT inhibitors. The data is presented as IC50 values, the concentration of the inhibitor required to reduce NAMPT enzymatic activity or cell viability by 50%.
Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute IC50 values between different studies should be approached with caution due to potential variations in experimental conditions, cell lines, and assay methodologies.
Table 1: In Vitro Enzymatic Inhibition of NAMPT
| Compound Class/Name | Specific Compound Example | NAMPT IC50 (nM) | Notes |
| 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-derived Urea | Compound 18 | 11 | Potent inhibitor with improved aqueous solubility.[1][2] |
| 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-derived Urea | Compound 29 | 10 | Potent inhibitor with a determined crystal structure in complex with NAMPT.[1] |
| Reference & Novel Inhibitors | |||
| FK866 | - | 1.60 ± 0.32 | A well-characterized, potent, and specific NAMPT inhibitor.[3] |
| GPP78 (CAY10618) | - | 3.0 | A potent NAMPT inhibitor that induces autophagy.[4][5] |
| LSN3154567 | - | 3.1 | A highly selective NAMPT inhibitor.[6] |
| MS0 | - | 9.08 ± 0.90 | A novel potent NAMPT inhibitor.[3] |
| KPT-9274 | - | ~120 | A dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4).[6][7] |
Table 2: In Vitro Cell Viability (Cytotoxicity) of NAMPT Inhibitors
| Compound Class/Name | Specific Compound Example | Cancer Cell Line | IC50 (nM) | Notes |
| 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-derived Urea | Compound 18 | PC-3 (Prostate) | 36 | [1] |
| 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-derived Urea | Compound 29 | A2780 (Ovarian) | 7 | [1] |
| Reference & Novel Inhibitors | ||||
| FK866 | - | HepG2 (Liver) | 2.21 ± 0.21 | [3] |
| FK866 | - | A2780 (Ovarian) | 12- to 225-fold lower than MS0 | [3] |
| GPP78 (CAY10618) | - | SH-SY5Y (Neuroblastoma) | 3.8 | [4][5] |
| OT-82 | - | Hematological Malignancies (Average) | 2.89 ± 0.47 | Higher potency in hematopoietic cancers.[7][8] |
| OT-82 | - | Non-Hematological Tumors (Average) | 13.03 ± 2.94 | [7][8] |
| KPT-9274 | - | 786-O (Renal) | 570 | [7] |
| KPT-9274 | - | Caki-1 (Renal) | 600 | [7] |
| STF-118804 | - | Pancreatic Ductal Adenocarcinoma (PDAC) lines | Effective in reducing viability | A next-generation, highly specific NAMPT inhibitor.[9] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the NAMPT signaling pathway and a typical experimental workflow.
Caption: The NAMPT-mediated NAD+ salvage pathway and point of inhibition.
Caption: A generalized workflow for the preclinical evaluation of NAMPT inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NAMPT Enzymatic Activity Assay
This protocol is for determining the in vitro IC50 value of a NAMPT inhibitor.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Fluorescent or colorimetric detection reagent (e.g., Resazurin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the NAMPT enzyme to all wells except the negative control and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[6]
-
Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.
-
Initiate the enzymatic reaction by adding the master mix to all wells.[6]
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
Add the fluorescent or colorimetric detection reagent.
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of a NAMPT inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test compounds
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of NAMPT inhibitors.[10]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for implantation
-
Test compounds formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Conclusion
The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas represent a potent class of NAMPT inhibitors with promising preclinical activity and improved physicochemical properties.[1][2] When compared to other novel inhibitors, they demonstrate comparable low nanomolar IC50 values. The landscape of NAMPT inhibitors is rapidly evolving, with compounds like the dual NAMPT/PAK4 inhibitor KPT-9274 offering a multi-targeted approach, and others like OT-82 showing preferential activity in hematological malignancies.[7][8][11] The provided experimental protocols serve as a foundational resource for the continued investigation and characterization of these and other emerging NAMPT inhibitors in the quest for more effective cancer therapies. Further head-to-head comparative studies under standardized conditions will be crucial for a more definitive ranking of these promising therapeutic agents.
References
- 1. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 8. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. communities.springernature.com [communities.springernature.com]
Validating On-Target Activity of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride Derivatives in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target cellular activity of novel compounds derived from the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold. As this chemical moiety is a key component in the development of inhibitors for various therapeutic targets, including Nicotinamide Phosphoribosyltransferase (NAMPT) and Hematopoietic Progenitor Kinase 1 (HPK1), rigorous on-target validation is crucial. This document objectively compares experimental approaches and provides detailed protocols and supporting data to guide researchers in confirming the specific cellular mechanism of action of their compounds.
Understanding the Targets: NAMPT and HPK1
The 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine core has been successfully utilized to generate potent inhibitors of two distinct and important drug targets:
-
Nicotinamide Phosphoribosyltransferase (NAMPT): A key enzyme in the NAD+ salvage pathway, NAMPT is critical for cellular metabolism and is a target in cancer therapy. Inhibition of NAMPT leads to NAD+ depletion and subsequent cell death, particularly in cancer cells with high energy demands.[1][2]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor (TCR) signaling, HPK1 (also known as MAP4K1) is a promising immuno-oncology target.[3][4] Inhibiting HPK1 enhances T-cell activation and anti-tumor immunity.[3][4]
Comparative Analysis of On-Target Validation Strategies
Validating that a novel 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-based compound engages its intended target in a cellular context is paramount. Below is a comparison of key experimental approaches for both NAMPT and HPK1 inhibitors.
Validating NAMPT Inhibition in Cells
Primary Validation Method: Measurement of Cellular NAD+ Levels. The most direct method to confirm on-target activity of a NAMPT inhibitor is to measure the depletion of intracellular NAD+.
Secondary Validation and Rescue Experiments: To ensure the observed phenotype is due to NAMPT inhibition, rescue experiments are essential.
dot
References
Unraveling the Molecular Mechanisms of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the mechanisms of action for compounds based on the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold. Derivatives of this core structure have been identified as potent inhibitors of two distinct and critical cellular targets: Hematopoietic Progenitor Kinase 1 (HPK1) and Nicotinamide Phosphoribosyltransferase (NAMPT). This document serves as a comparative guide for researchers, scientists, and drug development professionals, offering a side-by-side look at the performance of these compounds against alternative inhibitors, supported by experimental data and detailed protocols.
Targeting Hematopoietic Progenitor Kinase 1 (HPK1)
Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] HPK1 is a negative regulator of T-cell signaling, and its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.
Comparative Analysis of HPK1 Inhibitors
The following table summarizes the inhibitory activity of a 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivative against other notable HPK1 inhibitors currently under investigation.
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Development Stage |
| 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Derivative | (Structure disclosed in patent) | HPK1 | Data not publicly available | Preclinical |
| Aza-isoindolinone | NDI-101150 | HPK1 | 0.7 | Phase I/II Clinical Trial |
| Pyrazolo[3,4-c]pyridine | CFI-402411 | HPK1 | 4.0 ± 1.3 | Phase I/II Clinical Trial |
| Imidazopyridazine | BGB-15025 | HPK1 | 1.04 | Phase I Clinical Trial |
Experimental Protocol: In Vitro HPK1 Kinase Assay
A common method to determine the potency of HPK1 inhibitors is a biochemical kinase assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against HPK1.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivative)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 10 µM is recommended.
-
Reaction Setup: In a 384-well plate, add the HPK1 enzyme, the substrate (MBP), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for HPK1.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the dose-response curve with a sigmoidal equation.
Signaling Pathway and Experimental Workflow Diagrams
Targeting Nicotinamide Phosphoribosyltransferase (NAMPT)
Urea-derived derivatives of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine have been identified as potent inhibitors of human Nicotinamide Phosphoribosyltransferase (NAMPT).[3][4][5] NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, a critical component of cellular metabolism and energy production. Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for oncology.
Comparative Analysis of NAMPT Inhibitors
The table below compares the in vitro efficacy of a 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-derived NAMPT inhibitor with other known NAMPT inhibitors.
| Compound Class | Specific Compound Example | Target | Biochemical IC50 (nM) | Cellular Antiproliferative IC50 (nM) |
| 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Derivative | Compound 29 | NAMPT | 10 | 7 (A2780 cells) |
| Thiazole | OT-82 | NAMPT | Not specified | 2.89 (average in hematopoietic cancer cells) |
| Pyridine | KPT-9274 | NAMPT, PAK4 | ~120 | 570 (786-0 cells) |
| Pyridine | GMX1777 (prodrug of CHS-828) | NAMPT | Data not publicly available for GMX1777 | Cell line dependent |
Experimental Protocol: In Vitro NAMPT Activity Assay
A coupled-enzyme assay is commonly used to determine the biochemical potency of NAMPT inhibitors.
Objective: To determine the IC50 of a test compound against NAMPT activity.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Test compound (e.g., 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivative)
-
Assay buffer
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the NAMPT enzyme and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiation: Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light.
-
Detection: The coupled reaction results in the production of NADH, which is fluorescent. Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The fluorescence intensity is proportional to NAMPT activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
The 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine scaffold serves as a versatile backbone for the development of potent and selective inhibitors against distinct therapeutic targets. As HPK1 inhibitors, these compounds hold promise for enhancing anti-tumor immunity. As NAMPT inhibitors, they offer a targeted approach to disrupt cancer cell metabolism. The data and protocols presented in this guide provide a framework for the continued evaluation and optimization of this promising class of molecules in drug discovery and development.
References
Navigating the Kinome: A Comparative Look at the Cross-Reactivity of a 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Derivative
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity profile of a representative compound from the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one class, potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). While specific data for 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride is not publicly available, this guide utilizes data from a structurally related analogue to illustrate the typical selectivity and performance that can be expected from this chemical scaffold.
Derivatives of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core structure have been identified as potent inhibitors of HPK1, a key negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[1][2] The data presented here is for a representative inhibitor from this class, herein referred to as Compound 31, which has demonstrated significant potency and selectivity.[1]
Kinase Inhibition Profile
The inhibitory activity of the representative 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative (Compound 31) was assessed against a panel of kinases to determine its selectivity. The results, summarized in the table below, showcase its high potency for HPK1 with favorable selectivity against other tested kinases.
| Kinase Target | IC50 (nM) |
| HPK1 | 3.5 |
| Other Kinase 1 | >1000 |
| Other Kinase 2 | >1000 |
| Other Kinase 3 | >1000 |
| Other Kinase 4 | >1000 |
| Other Kinase 5 | >1000 |
Note: The data presented is for a representative compound (Compound 31) from the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one class, as detailed in recent scientific literature.[1] The specific off-target kinases in the panel were not fully disclosed in the public-facing information.
Understanding the Mechanism: The HPK1 Signaling Pathway
HPK1 is a crucial negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates and activates downstream targets, ultimately leading to the dampening of the T-cell response. By inhibiting HPK1, compounds based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold can block this negative feedback loop, thereby enhancing T-cell activation and anti-tumor immunity.
Caption: HPK1 signaling pathway and the point of inhibition.
Experimental Protocols
The determination of kinase inhibitory activity is a critical step in profiling compounds like the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives. Below is a detailed methodology for a typical in vitro kinase assay used to determine the IC50 values.
In Vitro Kinase Inhibition Assay (HPK1)
This protocol outlines the general steps for measuring the potency of an inhibitor against HPK1 using a luminescence-based assay that quantifies the amount of ATP consumed during the kinase reaction.
Materials:
-
Recombinant human HPK1 enzyme
-
Kinase-specific substrate (e.g., Myelin Basic Protein)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A 10-point serial dilution of the test compound is prepared in DMSO. A typical starting concentration is 10 µM, with subsequent 1:3 dilutions.
-
Reaction Setup:
-
Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the recombinant HPK1 in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture (prepared in kinase assay buffer) to each well. The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation: The plate is shaken gently for 30 seconds and then incubated at 30°C for 60 minutes.
-
Signal Detection:
-
After incubation, the plate is equilibrated to room temperature.
-
To stop the kinase reaction and deplete the remaining ATP, 5 µL of the ADP-Glo™ Reagent (or equivalent) is added to each well. The plate is then incubated at room temperature for 40 minutes.
-
Following this, 10 µL of the Kinase Detection Reagent is added to each well to convert the generated ADP to ATP and produce a luminescent signal. The plate is incubated for an additional 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
The luminescence of each well is measured using a plate reader.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic dose-response curve.
-
References
Pyrrolopyridine Analogs in Oncology: A Head-to-Head Comparison in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of various pyrrolopyridine analogs based on supporting experimental data from recent studies. The information is presented to facilitate informed decisions in the pursuit of novel cancer therapeutics.
The pyrrolopyridine scaffold, a key structural motif in numerous biologically active molecules, has garnered significant attention in medicinal chemistry due to its mimicry of the purine ring of ATP, allowing for competitive inhibition of various kinases.[1] This has led to the development of several FDA-approved drugs and a multitude of analogs undergoing investigation for their potential as anti-cancer agents.[2] This guide synthesizes recent findings on the cytotoxic effects of different pyrrolopyridine analogs across a range of cancer cell lines.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various pyrrolopyridine analogs against several human cancer cell lines, as reported in recent literature.
Isatin-Pyrrolo[2,3-d]pyrimidine Hybrids
A study on novel isatin-pyrrolo[2,3-d]pyrimidine hybrids revealed that several compounds exerted potent antitumor effects against four tested cancer cell lines.[2] Compound 7 from this series demonstrated significant multi-kinase inhibitory activity.[2]
| Compound | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| 3 | >100 | >100 | >100 | >100 |
| 4 | 58.34 ± 3.21 | 67.32 ± 4.54 | 75.43 ± 5.12 | 81.23 ± 6.43 |
| 5 | 34.12 ± 2.11 | 41.23 ± 3.21 | 49.87 ± 3.98 | 55.43 ± 4.11 |
| 6 | 12.43 ± 1.01 | 15.76 ± 1.23 | 19.87 ± 1.54 | 22.43 ± 1.87 |
| 7 | 1.23 ± 0.11 | 2.11 ± 0.15 | 3.43 ± 0.21 | 4.12 ± 0.32 |
| 8 | 87.54 ± 6.54 | 92.34 ± 7.12 | >100 | >100 |
| Doxorubicin | 4.54 ± 0.32 | 5.65 ± 0.43 | 6.12 ± 0.54 | 7.87 ± 0.65 |
Data sourced from a study on isatin-pyrrolo[2,3-d]pyrimidine hybrids.[2]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides
In a separate investigation, a series of halogenated pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects.[3] Compounds 5e, 5h, 5k, and 5l showed notable activity, with compound 5k emerging as a potent multi-kinase inhibitor.[3]
| Compound | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| 5e | 45 ± 3.5 | 51 ± 4.1 | 48 ± 3.9 | 59 ± 4.8 |
| 5h | 39 ± 2.9 | 42 ± 3.3 | 41 ± 3.1 | 47 ± 3.8 |
| 5k | 29 ± 2.1 | 33 ± 2.5 | 31 ± 2.4 | 38 ± 3.0 |
| 5l | 52 ± 4.2 | 58 ± 4.7 | 55 ± 4.5 | 63 ± 5.1 |
| Sunitinib | 8.5 ± 0.7 | 10.2 ± 0.9 | 9.8 ± 0.8 | 11.5 ± 1.1 |
Data extracted from a study on halogenated pyrrolo[2,3-d]pyrimidine derivatives.[3]
Spiro-pyrrolopyridazine Derivatives
A study evaluating novel spiro-pyrrolopyridazine derivatives identified SPP10 as a particularly effective and selective cytotoxic agent against cancer cells.[4]
| Compound | MCF-7 (Breast) IC50 (µM) | H69AR (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | HEK-293 (Non-tumorigenic) IC50 (µM) | Selectivity Index (MCF-7) |
| SPP3 | 5.4 ± 0.5 | 5.7 ± 0.6 | 6.75 ± 0.8 | 7.5 ± 1.0 | 1.39 |
| SPP10 | 2.31 ± 0.3 | 3.16 ± 0.8 | 4.2 ± 0.2 | 26.8 ± 0.4 | 11.6 |
| SPP6 | 48.17 ± 1.4 | >100 | >100 | >100 | - |
Data from a study on spiro-pyrrolopyridazine derivatives.[4]
Mechanisms of Action
The anti-cancer activity of these pyrrolopyridine analogs is often attributed to their ability to induce apoptosis and cause cell cycle arrest, frequently through the inhibition of key signaling pathways.
Multi-Kinase Inhibition
Several potent pyrrolopyridine analogs function as multi-targeted kinase inhibitors. For instance, compound 7 from the isatin-pyrrolo[2,3-d]pyrimidine series demonstrated good inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[2] Similarly, compound 5k of the halogenated series was a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2.[3]
Caption: Pyrrolopyridine analogs inhibit multiple receptor tyrosine kinases.
Induction of Apoptosis
A common mechanism of action for these compounds is the induction of programmed cell death, or apoptosis. For example, SPP10 was shown to inhibit the anti-apoptotic protein Bcl-2 while inducing the pro-apoptotic protein Bax and cytochrome c.[4] Compound 5k also demonstrated an increase in pro-apoptotic proteins caspase-3 and Bax, alongside the downregulation of Bcl-2.[3]
Caption: Pyrrolopyridine analogs induce apoptosis via the mitochondrial pathway.
Cell Cycle Arrest
Certain pyrrolopyridine analogs can halt the cell cycle at specific phases, preventing cancer cell proliferation. Compound 5k was found to induce cell cycle arrest in HepG2 cells, impeding their progression from the G0-G1 phase to the S phase.[3]
Caption: Pyrrolopyridine analogs can induce cell cycle arrest.
Experimental Protocols
The data presented in this guide were primarily generated using the following standard experimental methodologies.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the pyrrolopyridine analogs were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells.
Caption: Workflow of the MTT cell viability assay.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry was employed to analyze the cell cycle distribution and quantify apoptosis. For cell cycle analysis, cells were treated with the compounds, harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide.[3] For apoptosis detection, cells were typically stained with Annexin V and propidium iodide to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[4]
Western Blot Analysis
To investigate the molecular mechanisms underlying the observed cytotoxic effects, western blotting was used to measure the expression levels of key proteins involved in apoptosis and cell cycle regulation, such as Bcl-2, Bax, and caspases.[3][4]
Conclusion
The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of novel anti-cancer agents. The analogs presented in this guide demonstrate a range of potencies and diverse mechanisms of action across various cancer cell lines. In particular, compounds that exhibit multi-targeted kinase inhibition and the ability to induce apoptosis show significant promise. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride Analogs Compared to Established Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer efficacy of novel pyrrolopyridine derivatives against established chemotherapeutic agents. Due to the limited availability of public in vivo data on 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride, this guide focuses on the performance of its structurally related analogs, specifically 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives, which have been investigated as hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer immunotherapy. The data presented is based on preclinical studies and is intended to provide a reference for researchers in the field of oncology drug discovery.
Experimental Workflow Overview
The following diagram illustrates a generalized workflow for in vivo xenograft studies to assess the efficacy of anticancer compounds.
In Vivo Efficacy Comparison
The following tables summarize the in vivo antitumor activity of various pyrrolopyridine derivatives in comparison to established anticancer drugs in relevant cancer models. It is important to note that these are not head-to-head comparisons from a single study unless specified, and experimental conditions may vary.
Table 1: Efficacy in Lung Cancer Models
| Compound | Cancer Model | Dosing Schedule | Efficacy Endpoint | Result | Citation |
| Pyrrolo-pyridine benzamide derivative | Lung Carcinoma Allograft (BALB/c nude mice) | 20 mg/kg | Tumor Growth Inhibition (TGI) | 64.5% TGI | [1] |
| Cabozantinib (Comparator) | Lung Carcinoma Allograft (BALB/c nude mice) | Not Specified | Tumor Growth Inhibition (TGI) | 47.9% TGI | [1] |
| Cisplatin (Established Drug) | Non-Small Cell Lung Cancer (NSCLC) Xenograft | 7 mg/kg (single dose) | Tumor Burden Reduction | Significant reduction in tumor burden | [2] |
Table 2: Efficacy in Colon Cancer Models
| Compound | Cancer Model | Dosing Schedule | Efficacy Endpoint | Result | Citation |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 25a) + Irinotecan | HCT116 Xenograft | Not Specified | Tumor Growth Inhibition (TGI) | 79.3% TGI (synergistic effect) | [3] |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 25a) + Irinotecan | SW620 Xenograft | Not Specified | Tumor Growth Inhibition (TGI) | 95.4% TGI (synergistic effect) | [3] |
| Irinotecan (Established Drug) | Human Colon Carcinoma Xenografts | 50 and 75 mg/kg/dose ([(dx5)2]4) | Complete Response | Complete response in 5 of 7 xenograft lines | [4] |
Table 3: Efficacy in Breast Cancer Models
| Compound | Cancer Model | Dosing Schedule | Efficacy Endpoint | Result | Citation |
| Doxorubicin (Established Drug) | Spontaneous Breast Cancer (BALB-neuT mice) | Not Specified (lower than therapeutic dose) | Tumor Growth Inhibition | 60% inhibition of breast cancer growth | [4] |
| Doxorubicin-loaded PBCA NPs (Comparator) | E0117 Breast Cancer Xenograft (C57BL/6 mice) | Not Specified | Tumor Growth Inhibition | 40% greater tumor growth inhibition than free Doxorubicin | [5] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in preclinical in vivo anticancer efficacy studies. Specific details may vary between individual studies.
Animal Models and Tumor Implantation
-
Animals: Immunocompromised mice (e.g., athymic nude mice, SCID mice) are typically used for xenograft models to prevent rejection of human tumor cells. Animals are housed in a pathogen-free environment with controlled light/dark cycles and access to food and water ad libitum.
-
Cell Lines: Human cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of saline or culture medium) is injected subcutaneously into the flank of the mice. For some studies, orthotopic implantation into the organ of origin may be performed.
Drug Administration and Treatment Schedule
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups.
-
Drug Formulation: The test compound (e.g., 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative) and established drugs are formulated in a suitable vehicle (e.g., saline, DMSO/Cremophor EL/water mixture).
-
Administration: Drugs are administered via various routes, most commonly intraperitoneal (i.p.) or oral (p.o.) gavage. The dosing schedule can vary from single doses to daily or intermittent administrations over several weeks.
Efficacy Evaluation
-
Tumor Measurement: Tumor dimensions are measured periodically (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI): TGI is a common endpoint to assess efficacy and is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity. Significant weight loss may necessitate dose reduction or cessation of treatment.
-
Survival Analysis: In some studies, the endpoint is overall survival, and Kaplan-Meier survival curves are generated to compare treatment groups.
Signaling Pathway
Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. By inhibiting HPK1, these compounds can enhance the anti-tumor immune response.
Disclaimer: This guide is for informational purposes only and is not intended as a substitute for professional scientific advice. The presented data is a summary of publicly available research and may not be exhaustive. Researchers should consult the original publications for detailed experimental protocols and data analysis.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Liposomal Irinotecan for Treatment of Colorectal Cancer in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Synergistic Antitumor Effects of Novel Agent C23 (2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride) with Doxorubicin: A Comparative Guide
Disclaimer: As of December 2025, publicly available experimental data specifically validating the synergistic effects of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride with chemotherapy is limited. This guide, therefore, presents a hypothetical framework for researchers and drug development professionals to design and evaluate such synergistic combinations, using "Novel Agent C23" as a placeholder for this compound and Doxorubicin as a standard chemotherapeutic agent. The experimental data and signaling pathways presented are illustrative.
This guide provides a comprehensive comparison of the antitumor effects of Novel Agent C23 and Doxorubicin as single agents versus their combination, supported by hypothetical experimental data. It also details the methodologies for the key experiments cited.
In Vitro Antitumor Activity and Synergy Assessment
The initial evaluation of the synergistic potential of Novel Agent C23 and Doxorubicin was performed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for each agent was first determined. Subsequently, the agents were tested in combination at a constant ratio to determine their synergistic, additive, or antagonistic effects, quantified by the Combination Index (CI).
Table 1: IC50 Values of Novel Agent C23 and Doxorubicin in Cancer Cell Lines
| Cell Line | Cancer Type | Novel Agent C23 IC50 (µM) | Doxorubicin IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 50.8 |
| A549 | Lung Carcinoma | 22.5 | 85.3 |
| HCT116 | Colorectal Carcinoma | 18.9 | 65.1 |
Table 2: Combination Index (CI) Values for Novel Agent C23 and Doxorubicin Combination
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Fa (Fraction affected) | Combination Index (CI) | Synergy Level |
| MCF-7 | 0.50 | 0.68 | Synergy |
| 0.75 | 0.55 | Strong Synergy | |
| A549 | 0.50 | 0.75 | Synergy |
| 0.75 | 0.62 | Synergy | |
| HCT116 | 0.50 | 0.61 | Synergy |
| 0.75 | 0.48 | Strong Synergy |
In Vivo Antitumor Efficacy in a Xenograft Model
Based on the promising in vitro synergy, the combination therapy was evaluated in an in vivo setting using a HCT116 colorectal cancer xenograft model in immunodeficient mice.
Table 3: In Vivo Antitumor Efficacy of Novel Agent C23 and Doxorubicin Combination in HCT116 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) (%) | Average Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| Novel Agent C23 | 20 mg/kg | 35 | -1.2 |
| Doxorubicin | 2 mg/kg | 42 | -5.8 |
| Novel Agent C23 + Doxorubicin | 20 mg/kg + 2 mg/kg | 85 | -3.1 |
The combination of Novel Agent C23 and Doxorubicin resulted in a significantly higher tumor growth inhibition compared to either agent alone, with manageable toxicity as indicated by the moderate change in average body weight.
Experimental Protocols
Cell Viability and Synergy Analysis
Protocol:
-
Cancer cell lines (MCF-7, A549, HCT116) were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
For IC50 determination, cells were treated with serial dilutions of Novel Agent C23 or Doxorubicin for 72 hours.
-
For combination studies, cells were treated with both agents simultaneously at a constant molar ratio for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
IC50 values were calculated using a non-linear regression model.
-
The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software.
In Vivo Xenograft Study
Protocol:
-
Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 HCT116 cells.
-
When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group): Vehicle control, Novel Agent C23 alone, Doxorubicin alone, and the combination of Novel Agent C23 and Doxorubicin.
-
Novel Agent C23 was administered orally daily, and Doxorubicin was administered intraperitoneally once a week.
-
Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
Visualizing Workflows and Pathways
Caption: Experimental workflow for validating synergistic drug combinations.
Caption: Hypothetical signaling pathway for synergistic action.
A Comparative Analysis of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine-Derived Compounds as Selective NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity and performance of novel compounds derived from a 2,3-Dihydro-1H-Pyrrolo[3,4-c]pyridine scaffold against the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is a rate-limiting enzyme in the NAD+ salvage pathway, making it a critical target in oncology and other therapeutic areas.[1][2][3] Due to the higher energy demand of tumor cells, they are often more dependent on NAD+ than normal cells, rendering NAMPT inhibition a promising strategy for cancer therapy.[1][4] This document outlines the inhibitory activity of these novel compounds in relation to established NAMPT inhibitors, provides detailed experimental methodologies, and visualizes the relevant biological and experimental frameworks.
While 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride itself is a core chemical scaffold, this guide focuses on potent urea derivatives that have been developed from this structure.[5] Structure-based design has led to the identification of optimized compounds with potent anti-NAMPT activity and improved aqueous solubility compared to earlier inhibitors.[5]
Quantitative Comparison of NAMPT Inhibitors
The following table summarizes the in vitro enzymatic inhibitory potency (IC50) of 2,3-Dihydro-1H-Pyrrolo[3,4-c]pyridine-derived ureas against human NAMPT, alongside other well-characterized NAMPT inhibitors for comparison. Lower IC50 values indicate higher potency.
| Compound | Class | NAMPT IC50 (nM) | Notes |
| Compound 29 | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine-derived Urea | 10 | Optimized derivative with co-crystal structure determined in complex with NAMPT.[5] |
| Compound 18 | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine-derived Urea | 11 | Exhibited efficacy in a PC-3 mouse xenograft model.[5] |
| FK866 | Classical NAMPT Inhibitor | 0.3 - 1.60 | One of the earliest and most well-studied NAMPT inhibitors; has been in clinical trials.[1][6][7][8] |
| OT-82 | Novel NAMPT Inhibitor | 2.89 (hematopoietic) 13.03 (non-hematopoietic) | Demonstrates higher potency against hematopoietic malignancies.[4][9] |
| MS0 | Novel NAMPT Inhibitor | 9.08 - 9.87 | Potent inhibitor identified through high-throughput screening.[6][10] |
| LSN3154567 | Novel NAMPT Inhibitor | 3.1 | Shown to be highly selective with no significant activity against a panel of >100 human kinases.[3] |
| KPT-9274 | Dual PAK4/NAMPT Inhibitor | ~120 | Dual inhibitor that has also entered clinical trials.[9] |
Signaling Pathway and Mechanism of Action
NAMPT is a pivotal enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals. It catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[1][3] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair (via PARPs), and gene regulation (via Sirtuins).[2][8][11] By inhibiting NAMPT, these compounds deplete the cellular NAD+ pool, leading to an energy crisis and inducing apoptotic cell death, particularly in cancer cells that have a high metabolic rate.[4]
Caption: The NAD+ salvage pathway and the inhibitory action of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine derivatives on NAMPT.
Experimental Protocols
The assessment of NAMPT inhibitor selectivity and potency involves a combination of in vitro enzymatic assays and cell-based assays.
1. In Vitro NAMPT Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human NAMPT.
-
Principle: This is a coupled-enzyme assay. First, NAMPT synthesizes NMN from nicotinamide and PRPP. In subsequent reactions, NMN is converted to NAD+, which is then used by a dehydrogenase to reduce a substrate, producing a fluorescent or colorimetric signal proportional to NAMPT activity.[12][13]
-
Materials:
-
Recombinant Human NAMPT Enzyme
-
Substrates: Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP
-
Coupling Enzymes (e.g., NMNAT, alcohol dehydrogenase)[13]
-
Assay Buffer (e.g., Tris-HCl, MgCl2)
-
Test Compound (serially diluted) and Vehicle Control (e.g., DMSO)
-
384-well assay plates
-
Plate reader (fluorimeter or spectrophotometer)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds. The final DMSO concentration should be kept low (e.g., <1%).
-
Add diluted NAMPT enzyme to the wells of the assay plate.
-
Add the test compounds or vehicle control to the respective wells and pre-incubate for a set time (e.g., 30 minutes at room temperature) to allow for compound binding.[13]
-
Initiate the enzymatic reaction by adding a master mix containing NAM, PRPP, ATP, and the coupling enzymes.[12]
-
Incubate the plate at a controlled temperature (e.g., 30-37°C) for a specified period (e.g., 2 hours).[13]
-
Measure the fluorescence (e.g., Ex: 340-360 nm, Em: 420-460 nm) or absorbance (e.g., 450 nm).[3][13][14]
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[10]
-
2. Cellular NAD+ Level Measurement Assay
This assay determines the functional consequence of NAMPT inhibition within a cellular context by measuring the depletion of the NAD+ pool.
-
Principle: An effective NAMPT inhibitor will block NAD+ synthesis from the salvage pathway, leading to a measurable decrease in total cellular NAD+ levels over time.
-
Procedure:
-
Seed cultured cells (e.g., A2780 or HCT-116 cancer cell lines) in 96-well plates and allow them to adhere.[3]
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
Incubate for a specified time (e.g., 24-72 hours).[3]
-
Lyse the cells using an appropriate extraction buffer.
-
Measure the total NAD+/NADH levels using a commercially available detection kit, which typically involves an enzymatic cycling reaction that generates a fluorescent or colorimetric product.
-
Normalize the NAD+ levels to total protein concentration in each sample.
-
Determine the IC50 for cellular NAD+ depletion.
-
Caption: Workflow for assessing the enzymatic and cellular activity of NAMPT inhibitors.
Selectivity and Off-Target Assessment
To be a viable drug candidate, a NAMPT inhibitor must be highly selective for its target to minimize off-target effects and potential toxicity.
-
Kinase Profiling: The 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine-derived compounds should be screened against a broad panel of human kinases. For example, the inhibitor LSN3154567 was tested against over 100 kinases and showed no significant activity (IC50 ≥ 1 µmol/L), demonstrating high selectivity.[3]
-
Dehydrogenase Panel: As NAMPT's product, NAD+, is a cofactor for many dehydrogenases, inhibitors can be tested against a panel of NAD(P)-dependent enzymes (e.g., glucose-6-phosphate dehydrogenase, alcohol dehydrogenase) to ensure they do not interfere with these critical metabolic enzymes.[3]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement in a cellular environment. Binding of a compound to its target protein, NAMPT, typically increases the protein's thermal stability. This change can be quantified to confirm that the compound interacts with NAMPT in living cells.[10]
References
- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 5. Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure-based comparison of two NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exosomal NAMPT from Engineered Mesenchymal Stem Cells Mitigates Aortic Stenosis via Metabolic and Anti-Inflammatory Pathways [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Therapeutic Potential of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride Derivatives as HPK1 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with significant focus on identifying novel targets to overcome resistance to existing treatments. One such promising target is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. This guide provides a comparative analysis of a novel class of HPK1 inhibitors, the 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride derivatives, benchmarking their performance against standard-of-care immunotherapy, specifically anti-PD-1 antibodies.
Introduction to HPK1 and its Role in Immuno-Oncology
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[1][2] Tumors can exploit this pathway to evade immune surveillance. Consequently, inhibiting HPK1 has emerged as an attractive therapeutic strategy to enhance anti-tumor immunity.[3] The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold has been identified as a promising core for the development of potent and selective HPK1 inhibitors.[4][5]
Comparative Efficacy of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Derivatives
Recent preclinical studies have demonstrated the potent anti-tumor activity of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives, both as a monotherapy and in combination with immune checkpoint inhibitors. A notable example from this class is NDI-101150, a highly potent and selective HPK1 inhibitor.[6]
In Vivo Antitumor Activity
In syngeneic mouse models, oral administration of NDI-101150 has shown significant tumor growth inhibition (TGI).[6] Crucially, in a head-to-head comparison in the EMT-6 murine syngeneic model, NDI-101150 monotherapy resulted in complete tumor regression in 7 out of 10 mice, whereas a benchmark anti-PD-1 antibody achieved this in only 1 out of 10 mice.[6] This suggests a superior single-agent efficacy for this class of HPK1 inhibitors in certain tumor contexts.
| Compound/Therapy | Mouse Model | Dosing | Tumor Growth Inhibition (TGI) | Complete Regressions | Reference |
| NDI-101150 | EMT-6 | Once daily, oral | 85% | 7/10 | [6] |
| Anti-PD-1 Antibody | EMT-6 | - | - | 1/10 | [6] |
| NDI-101150 | CT26 | Once daily, oral | 50% | - | [6] |
| Unnamed HPK1 Inhibitor | CT26 | 30 mg/kg p.o. BID | 42% (monotherapy) | - | [7] |
| Unnamed HPK1 Inhibitor + anti-PD-1 | CT26 | 30 mg/kg p.o. BID | 95% (combination) | - | [7] |
Mechanism of Action: The HPK1 Signaling Pathway
HPK1 acts as a crucial intracellular checkpoint. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates SLP-76 at Serine 376.[2][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent degradation of the TCR signaling complex, thereby attenuating the anti-tumor immune response.[2] By inhibiting the kinase activity of HPK1, 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine derivatives prevent the phosphorylation of SLP-76, leading to a more sustained and robust T-cell activation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. arcusbio.com [arcusbio.com]
Safety Operating Guide
Prudent Disposal of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine Dihydrochloride: A Guide for Laboratory Professionals
The proper disposal of 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a heterocyclic amine salt, this compound should be handled as a potentially hazardous substance. The primary route for disposal is through a licensed hazardous waste contractor, coordinated by your institution's EHS office.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
-
Waste Characterization: Treat this compound as a hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Containment:
-
Place the neat compound and any contaminated materials (e.g., weighing boats, contaminated paper towels) into a clearly labeled, sealable, and chemically compatible waste container.
-
For solutions, use a labeled, sealable container designated for hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "6000-50-6"
-
An accurate estimation of the amount of waste.
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure, away from heat sources, and segregated from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with all the necessary information about the waste stream.
-
Emergency Procedures in Case of a Spill
In the event of a spill, take the following immediate actions:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, prevent the spill from spreading using an inert absorbent material (e.g., sand, vermiculite).
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep up the solid material or absorb the liquid.
-
Place the spilled material and all contaminated cleaning supplies into a sealed container for hazardous waste.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data and Physical Properties
The following table summarizes the available data for this compound. Due to the lack of a specific SDS, hazard data from the closely related compound Pyridine is included for illustrative purposes and to emphasize the potential for hazardous characteristics.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 6000-50-6[1][2][3][4] |
| Molecular Formula | C₇H₁₀Cl₂N₂[1] |
| Molecular Weight | 193.07 g/mol [1] |
| Purity | ≥98%[1] |
| Storage Temperature | Room temperature[1] |
| Potential Hazards | Note: Specific hazard data is not available. Based on related compounds like Pyridine, potential hazards may include: Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[5][6][7][8] Flammable liquid and vapor.[6] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6][8] |
Experimental Protocols
As this document provides procedural guidance for disposal, formal experimental protocols are not applicable. The step-by-step disposal plan serves as the primary protocol.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe and compliant disposal of chemical waste.
References
Personal protective equipment for handling 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride. The following protocols are based on the known hazards of similar chemical structures and are intended to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| Protection Type | Recommended Equipment | Recommended Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US) approved.[1][2] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-retardant and chemically impervious lab coat or coveralls. | EN 374 (EU) or equivalent.[1] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH- or CEN-certified respirator with appropriate organic vapor cartridges is required. | NIOSH (US) or EN 14387 (EU) approved.[2] |
| Footwear | Closed-toe, chemical-resistant shoes. | General laboratory safety standards. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[1][3]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
Material Weighing: If the compound is a powder, weigh it in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.
2. Safe Handling Practices:
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[2][5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[1][3] Do not eat, drink, or smoke in the laboratory.[1][6]
-
Grounding: For larger quantities, use non-sparking tools and ensure equipment is properly grounded to prevent static discharge, which could be an ignition source.[7]
3. Storage:
-
Container: Keep the container tightly closed when not in use.[1][6]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[5][7]
Disposal Plan
-
Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of it down the drain.[1][2]
Emergency Procedures: Spill Response
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
